While the exact mechanism of trimetozine itself is not fully established, it is described as a mild sedative and tranquilizer [1] [2]. Research into a novel analogue, LQFM289, provides insight into a potential GABAergic pathway. This compound was designed through molecular hybridization, replacing the trimethoxybenzene moiety of this compound with the antioxidant structure of butylated hydroxytoluene (BHT) [3].
Key findings on LQFM289 include:
The table below summarizes the experimental findings for LQFM289:
| Experimental Model | Finding | Implication |
|---|---|---|
| In vivo (mice) | Anxiolytic-like effect at 10 mg/kg [3] | Demonstrates biological activity without motor impairment. |
| In vivo + Flumazenil | Anxiolytic effect attenuated [3] | Effect is dependent on the benzodiazepine site of the GABAA receptor. |
| In silico (Docking) | Strong interaction with benzodiazepine sites [3] | Provides a mechanistic model for the compound's action. |
The following experimental protocols are not specific to this compound but represent established methods used in the field to elucidate GABAergic mechanisms, as reflected in the search results [3] [4] [5].
This technique is a gold standard for directly measuring the function of ion channels like the GABAA receptor.
These studies are crucial for evaluating the behavioral phenotype induced by a compound.
The diagram below illustrates the proposed mechanism by which the this compound analogue LQFM289 exerts its anxiolytic effect, based on the research findings.
Proposed GABAergic mechanism of the this compound analogue LQFM289, based on research data.
The following table summarizes the fundamental identifiers and predicted physicochemical properties of the compound, which are crucial for early-stage drug development [1] [2].
| Property | Value / Description |
|---|---|
| Systematic Name | morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [2] |
| CAS Registry Number | 635-41-6 [2] |
| Molecular Formula | C₁₄H₁₉NO₅ [2] |
| Molecular Weight | 281.31 g/mol [2] |
| Other Names | Trimetozine [2] |
| cLogP | 1.308 (Indicates good membrane permeability) [2] |
| Hydrogen Bond Donors | 0 [2] |
| Hydrogen Bond Acceptors | 6 [2] |
| Rotatable Bonds | 4 [2] |
| Topological Polar Surface Area (TPSA) | 57.23 Ų [2] |
The compound is part of a broader class of trimethoxyphenyl methanones being investigated for their anticancer properties. The table below outlines the general mechanism and activity observed for close structural analogs [3] [4] [5].
| Aspect | Description & Experimental Findings |
|---|---|
| General Mechanism | Binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This disrupts cell division, arrests the cell cycle at the G2/M phase, and induces apoptosis (programmed cell death). [3] [4] |
| Observed In Vitro Activity | In a study on a closely related analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), the compound showed potent cytotoxicity with IC₅₀ values in the nanomolar range against human leukemia HL-60 cells. [3] |
| Hallmarks of Apoptosis | Treatment with the PHT analog led to cell shrinkage, chromatin condensation, phosphatidylserine exposure, caspase-3/7 and -8 activation, and loss of mitochondrial membrane potential. [3] |
| Resistance Profile | Colchicine-binding site inhibitors (CBSIs) are generally reported to be less susceptible to common multidrug resistance mechanisms compared to other anti-tubulin agents like taxanes. [4] |
While a specific protocol for your exact compound is not available, the following diagram and description outline a standard experimental workflow for evaluating novel tubulin inhibitors, synthesized from research on highly similar analogs [3] [4].
General workflow for evaluating anti-tubulin methanone compounds.
Here are more detailed explanations of the key experimental steps shown in the workflow:
The primary anticancer mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this cascade and an alternative pathway identified for a structurally different compound from the search results [3] [4] [6].
Anticancer pathways for trimethoxyphenyl methanones and related compounds.
The trimethoxyphenyl moiety is a key pharmacophore in tubulin inhibitors, derived from colchicine, designed to bind the colchicine site on β-tubulin [5]. Current research focuses on overcoming the limitations of existing therapies.
This table consolidates the core quantitative data available for LQFM289 from preclinical studies.
| Parameter | Value / Result | Experimental Context / Notes |
|---|---|---|
| Anxiolytic Efficacy (Effective Dose) | 10 mg/kg | Single oral dose in mice; anxiolytic-like activity without motor impairment [1] [2]. |
| Redox Potentials | Ep1a ≈ 0.49 V (vs. Ag/AgCl/KClsat) Ep2a ≈ 1.2 V (vs. Ag/AgCl/KClsat) | Cyclic voltammetry in pH 7.0 PBS. Ep1a: oxidation of BHT phenolic group. Ep2a: oxidation of morpholine amino group [1]. | | Physiological Impact (in vivo) | Reduced corticosterone & TNF-α levels | Observed in mice at a single 10 mg/kg oral dose, suggesting anti-inflammatory and stress-axis modulation [1] [2]. | | Receptor Binding | Interactions with benzodiazepine (BZD) binding sites | Anxiolytic effect attenuated by flumazenil; docking studies confirm strong interactions [1]. |
Here are the detailed methodologies for the core experiments used to characterize LQFM289.
This protocol is used to determine the compound's redox behavior and stability [1].
This behavioral test evaluates the compound's anxiolytic effect in an animal model [1] [2].
These computational studies predict how LQFM289 interacts with biological targets at the molecular level [1].
The following diagrams, created with Graphviz, illustrate the molecular hybridization strategy and the proposed multi-target mechanism of action for LQFM289.
Molecular hybridization strategy for LQFM289 creation [1].
Proposed multi-target anxiolytic mechanism of LQFM289 [1] [2].
The data indicates that LQFM289 is a multimodal compound whose effects likely result from combining classic GABAergic modulation with oxidative stress reduction and anti-inflammatory action [1] [2]. This aligns with the growing understanding that anxiety disorders may involve neuroinflammation and oxidative damage.
For continued research, key directions include:
Trimetazidine (TMZ) is a clinically established piperazine-based anti-ischemic agent that has been used for over four decades in the management of angina pectoris and coronary artery disease [1] [2]. Its unique mechanism of action, which differs from conventional hemodynamic drugs, positions it as an exceptional scaffold for molecular hybridization strategies in cardiovascular drug discovery. Unlike beta-blockers or calcium channel blockers, TMZ functions as a metabolic modulator that selectively inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT), shifting myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation [1] [3] [4]. This fundamental mechanism preserves adenosine triphosphate (ATP) production under ischemic conditions, reduces intracellular acidosis, and protects cardiomyocytes from calcium overload and free radical-induced damage [2].
The structural simplicity and diverse pharmacological properties of TMZ make it particularly attractive for hybridization approaches. The TMZ pharmacophore consists of a piperazine ring linked to a 2,3,4-trimethoxybenzyl moiety (molecular formula: C₁₄H₂₂N₂O₃), offering multiple sites for strategic modification and conjugation [1] [2]. Beyond its primary metabolic effects, TMZ demonstrates pleiotropic properties including antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities, which further enhance its therapeutic potential when combined with other pharmacophores [5] [6] [7]. These characteristics, coupled with its favorable safety profile, establish TMZ as a versatile lead compound for developing novel hybrid agents targeting complex cardiovascular diseases with multifactorial pathophysiology.
Molecular hybridization of trimetazidine involves the strategic combination of its pharmacophore with other bioactive molecules to create novel chemical entities with dual or enhanced pharmacological activities. This approach aims to develop compounds that simultaneously target multiple pathological pathways in cardiovascular and related metabolic diseases. The primary strategic considerations include:
Complementary Mechanisms: Combining TMZ's metabolic optimization capabilities with agents addressing other aspects of disease pathophysiology, such as inflammation or oxidative stress [5] [1]
Structural Compatibility: Identifying appropriate conjugation sites on both pharmacophores to maintain biological activity while optimizing physicochemical properties [5] [2]
Stereochemical Optimization: Designing hybrids to favor bioactive enantiomers, particularly important when combining with chiral partners like profens [5] [1]
Pharmacokinetic Enhancement: Engineering hybrids with improved membrane permeability, protein binding characteristics, and metabolic stability [5]
A recent innovative hybridization strategy has successfully conjugated trimetazidine with various profen derivatives (2-arylpropionic acid NSAIDs) to integrate anti-ischemic and anti-inflammatory properties within single molecular entities [5] [1] [2]. This approach specifically addresses the interconnected nature of ischemic and inflammatory processes in cardiovascular diseases. The design rationale leverages:
TMZ's Cardioprotection: Metabolic modulation, antioxidant effects, and endothelial protection [7] [2]
Profens' Anti-inflammatory Action: Cyclooxygenase (COX) inhibition and analgesic activity [1] [2]
Synergistic Potential: Simultaneous targeting of energy metabolism dysregulation and inflammatory cascades in ischemic tissues [5]
The hybridization was achieved through amide bond formation between the piperazine nitrogen of TMZ and the carboxylic acid group of profens, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent [5] [1]. This conjugation strategy maintained key functional elements of both pharmacophores while creating novel chemical entities with balanced dual activities.
Table 1: Trimetazidine-Profen Hybrid Compounds and Their Biological Activities
| Compound | HRSA IC₅₀ (µg/mL) | IAD IC₅₀ (µg/mL) | Lipophilicity | Toxicity Profile |
|---|---|---|---|---|
| 3a | 85.47 | 135.92 | Moderate | Moderate |
| 3b | 92.34 | 142.15 | Moderate | Favorable |
| 3c | 71.13 | 108.58 | Favorable | Favorable |
| 3d | 89.26 | 121.74 | Favorable | Favorable |
| 3e | 104.82 | 158.63 | Moderate | Moderate |
| Trimetazidine | >200 | >200 | Low | Favorable |
Abbreviations: HRSA (Hydroxyl Radical Scavenging Assay) measures antioxidant activity; IAD (Inhibition of Albumin Denaturation) measures anti-inflammatory activity. Lower IC₅₀ values indicate greater potency [5].
The biological evaluation data reveal that compound 3c emerged as the most promising hybrid, demonstrating superior antioxidant and anti-inflammatory activities compared to both parent trimetazidine and other hybrid analogs [5]. Importantly, most hybrids (particularly 3b-3d) exhibited favorable safety profiles comparable to or better than trimetazidine itself, based on in silico toxicity predictions using GUSAR software [5]. Lipophilicity assessments indicated moderate membrane permeability, with compounds 3c and 3d showing optimal balance for potential bioavailability [5].
Synthetic Procedure for Trimetazidine-Profen Hybrids [5] [1]:
Coupling Reaction: Dissolve equimolar quantities of trimetazidine free base and selected profen (ibuprofen, ketoprofen, naproxen, flurbiprofen, or diclofenac) in anhydrous dichloromethane under nitrogen atmosphere. Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) as coupling agent and catalytic amount of 4-dimethylaminopyridine (DMAP). Stir reaction mixture at room temperature for 12-24 hours with progress monitoring by TLC.
Work-up Procedure: Filter reaction mixture to remove dicyclohexylurea precipitate. Wash organic layer successively with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify crude product using flash column chromatography on silica gel with gradient elution (ethyl acetate:hexane from 1:4 to 3:2 v/v). Characterize structure of isolated hybrids using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Structural Confirmation Techniques [5]:
NMR Spectroscopy: Record ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz in deuterated chloroform or DMSO. Key diagnostic signals include amide carbonyl carbons (165-168 ppm), piperazine ring protons (2.5-3.5 ppm), and aromatic protons from both trimethoxyphenyl and profen moieties.
Mass Spectrometry: Perform HRMS using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive mode. Confirm molecular formulas within 5 ppm accuracy.
Chromatographic Analysis: Determine lipophilicity experimentally using reversed-phase HPLC (C18 column) with methanol-water mobile phases. Express results as logP values.
Antioxidant Activity Assessment [5] [8]:
Anti-inflammatory Activity Evaluation [5]:
Protein Binding Studies [5]:
Molecular Docking: Perform docking simulations using AutoDock Vina or similar software with crystal structure of human serum albumin (HSA; PDB ID: 1AO6). Identify binding modes and calculate binding energies for both R- and S-enantiomers of hybrids at Sudlow's sites I and II.
Molecular Dynamics Simulations: Conduct 100 ns simulations using GROMACS or AMBER with AMBER force field. Solvate protein-ligand complexes in TIP3P water model with physiological NaCl concentration. Analyze trajectory for root mean square deviation (RMSD), radius of gyration, and hydrogen bonding patterns.
In Vivo Fibrosis Models [6]:
Hepatic Fibrosis Protocol: Induce liver fibrosis in C57BL/6J mice (6-8 weeks old) via intraperitoneal injections of 25% CCl₄ in olive oil (5 mL/kg) twice weekly for 8 weeks. Administer TMZ (40 mg/kg) or hybrid compounds daily via oral gavage. Terminate experiment 24 hours after final dose, collect plasma for ALT/AST measurement, and liver tissue for histopathology (Masson's trichrome staining) and protein analysis.
Hepatic Stellate Cell Activation: Culture JS-1 or LX-2 hepatic stellate cells in DMEM with 10% FBS. Treat with 10 ng/mL TGF-β for 48 hours to induce activation, followed by TMZ or hybrids (10-40 µM) for specified durations. Analyze proliferation (MTT assay), migration (Transwell assay), cell cycle (flow cytometry with PI staining), and expression of fibrotic markers (colla1, α-SMA) by Western blot and RT-qPCR.
Angiogenesis and Oxidative Stress Evaluations [8] [7]:
Chorioallantoic Membrane (CAM) Assay: Incubate Ross 308 chicken eggs at 37°C with 80% humidity. On day 3, remove 3-4 mL albumin to create air space. On day 5, implant pellets containing TMZ (10⁻⁴ M or 10⁻⁵ M) or bevacizumab (10⁻⁶ M) as anti-angiogenic control. On day 8, assess vascular density under microscope and collect albumin for oxidative stress markers.
Total Antioxidant Capacity (TAC): Use commercial kit based on ABTS decolorization assay. Measure absorbance at 660 nm and express results as mmol Trolox equivalents/L.
Total Oxidant Capacity (TOC): Utilize assay based on oxidation of ferrous ion to ferric ion. Measure absorbance at 530 nm and express results as mmol H₂O₂ equivalents/L.
Oxidative Stress Index (OSI): Calculate as ratio of TOC to TAC, expressed as percentage.
Table 2: Experimental Models for Comprehensive Hybrid Evaluation
| Assessment Type | Model System | Key Endpoints | Duration |
|---|---|---|---|
| Antioxidant | Cell-free systems | HRSA IC₅₀, TAC, TOC, OSI | 30 min - 4 h |
| Anti-inflammatory | Protein denaturation | IAD IC₅₀ | 20 min |
| Anti-fibrotic | CCl₄-induced mouse model | ALT/AST, collagen deposition, α-SMA | 8 weeks |
| Angiogenesis | CAM assay | Vascular density, branch points | 8 days |
| Protein Binding | Molecular dynamics | Binding affinity, complex stability | 100 ns |
| Toxicity | In silico prediction | LD₅₀, organ toxicity | N/A |
The therapeutic effects of trimetazidine and its hybrids involve multiple interconnected signaling pathways that contribute to their cardioprotective, antioxidant, and anti-fibrotic actions. Understanding these mechanisms is crucial for rational design of improved hybrid molecules.
Diagram 1: Molecular mechanisms and signaling pathways of trimetazidine and its hybrid compounds. TMZ and its hybrids primarily inhibit 3-ketoacyl-CoA thiolase (3-KAT) and activate AMPK, shifting energy metabolism from fatty acid oxidation to glucose oxidation. Additional pathways include TGF-β/Smad inhibition (anti-fibrotic), COX inhibition (hybrids only, anti-inflammatory), and Akt/eNOS activation (endothelial protection) [5] [6] [7].
The multifactorial mechanism of trimetazidine and its hybrids underlies their therapeutic potential in various disease models. The metabolic effects begin with inhibition of mitochondrial 3-ketoacyl-CoA thiolase, which reduces fatty acid β-oxidation and shifts energy metabolism toward more efficient glucose oxidation [3] [4]. This metabolic shift decreases proton accumulation and oxidative stress, while simultaneously activating AMPK—a crucial cellular energy sensor that further enhances metabolic efficiency and protects against ischemic injury [4]. The anti-fibrotic effects mediated through TGF-β/Smad pathway inhibition have been demonstrated in both cardiac and hepatic fibrosis models, showing reduced expression of extracellular matrix proteins including collagen and α-smooth muscle actin [6]. In hybrid compounds, the additional anti-inflammatory component from profen moieties provides COX inhibitory activity, creating comprehensive multipathway targeting.
Diagram 2: Comprehensive experimental workflow for developing and evaluating trimetazidine-based hybrid compounds. The process begins with rational design and synthesis, progresses through comprehensive physicochemical and biological characterization, and culminates in integrated data analysis for lead compound selection [5] [6] [8].
The molecular hybridization of trimetazidine with complementary pharmacophores represents a promising strategic approach in cardiovascular drug discovery. The successful development of trimetazidine-profen hybrids demonstrates that this strategy can yield novel chemical entities with enhanced multifunctional activities while maintaining favorable safety profiles. Key advantages of this approach include the ability to simultaneously target multiple pathological pathways in complex diseases, potentially leading to improved therapeutic efficacy and simplified treatment regimens.
The table below consolidates key quantitative results from behavioral studies on Trimetazidine.
| Behavioral Domain | Experimental Model | TMZ Dosage | Key Quantitative Results | Citation |
|---|---|---|---|---|
| Anticonvulsant Activity | PTZ-kindled mice | 5, 10, 20 mg/kg (p.o.) | Significant ↓ in seizure scores (at 10 & 20 mg/kg); Improved step-down latency (memory) | [1] |
| Psychomotor Performance | Healthy human volunteers | 15 mg/day (p.o., 5 days) | Significant ↓ in Total Reaction Time (761.05 ± 8.02 ms to 666.57 ± 8.45 ms) | [2] |
| Locomotor Activity | Zebrafish larvae | 100 µM | Statistically significant ↑ in locomotion velocity and distance travelled | [3] |
For researchers aiming to replicate or build upon these studies, here are the detailed methodologies for the key experiments cited.
This protocol is used to investigate anticonvulsant and neuroprotective effects [1].
This protocol assesses the impact on cognitive and motor functions in healthy subjects [2].
Trimetazidine's neuropharmacological effects are mediated through multiple pathways, as illustrated in the diagram below.
Diagram illustrating the proposed multi-target mechanisms behind Trimetazidine's neuropharmacological effects.
A crucial finding from clinical data is that Trimetazidine can worsen symptoms of Parkinson's disease and other movement disorders. The European Medicines Agency (EMA) has contraindicated its use in patients with Parkinson's disease [4]. This is a vital factor to consider in both experimental design and any potential future therapeutic repurposing.
Current evidence indicates that Trimetazidine exerts significant effects on the central nervous system. Its efficacy in models of epilepsy and its ability to enhance psychomotor performance and locomotion are supported by solid experimental data. The underlying mechanisms appear to be multi-targeted, involving metabolic modulation, anti-oxidant/anti-inflammatory actions, and direct neuromodulatory effects [1] [2] [5].
Future research should focus on:
The following tables summarize the key preclinical findings for the classic drug this compound and its modern derivative, LQFM289.
Table 1: Preclinical Data on LQFM289 (this compound Derivative)
| Aspect | Details |
|---|---|
| Compound | Morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone (LQFM289) [1] |
| Molecular Design | Hybrid of this compound and the antioxidant Butylated Hydroxytoluene (BHT) [1] [2] |
| Key Anxiolytic Findings | - Induced anxiolytic-like behavior in mice in the open field and light-dark box tests [1].
Table 2: Preclinical Data on this compound (Parent Compound)
| Aspect | Details |
|---|---|
| Compound | This compound [3] |
| Key Anxiolytic Findings | - 20 mg/kg (single i.p. injection) prevented anxiety in highly emotional BALB/c mice in the elevated plus maze [3].
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.
1. In Vivo Behavioral Assessment in Mice (LQFM289) [1] This protocol evaluates anxiolytic-like behavior and rules out false positives caused by motor stimulation or impairment.
2. In Vivo Behavioral Assessment in Rats (this compound) [3] This protocol validates the anxiolytic effect in different animal models of anxiety.
The anxiolytic action of LQFM289 is multimodal, involving both direct neurotransmitter system modulation and broader systemic effects. The diagram below illustrates the proposed mechanistic pathways based on the preclinical data.
This diagram illustrates the dual pathway for LQFM289's anxiolytic effects, combining direct GABA receptor modulation with systemic anti-stress and anti-inflammatory actions [1] [2].
This compound (chemical name: (Morpholin-4-yl)(3,4,5-trimethoxyphenyl)methanone) is a pharmaceutical compound with sedative properties that has been used to address various mood disorders, including depression and anxiety. With the molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.309 g/mol, this compound presents specific analytical challenges due to its complex structure containing both morpholine and trimethoxybenzene moieties. [1] [2] According to the International Conference on Harmonisation (ICH) guidelines, an impurity in a pharmaceutical substance is defined as "any component of the new drug substance that is not the chemical entity defined as the new drug substance." These impurities can originate from various sources including the synthesis process, manufacturing, and/or storage conditions, and must be carefully controlled to ensure drug safety and efficacy. [3]
The development of a robust impurity profile is crucial for pharmaceutical quality control, as it provides a comprehensive description of both identified and unidentified impurities present in a drug substance. Preparative HPLC plays a vital role in this process by enabling not only the detection and separation of impurities but also their isolation in sufficient quantities for structural identification and toxicological studies. For this compound, this is particularly important given its historical use and potential for optimization through molecular hybridization strategies, as evidenced by recent research on LQFM289, a novel analogue developed to enhance its antioxidant profile. [2]
The separation of this compound and its impurities can be effectively achieved using reversed-phase HPLC under specific chromatographic conditions. Based on available analytical methods, the following parameters have been established for this compound separation: [1]
Table 1: Chromatographic conditions for this compound separation
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| MS-compatible Alternative | Replace phosphoric acid with formic acid |
| Particle Size | 3 µm particles available for fast UPLC applications |
| Method Scalability | Suitable for preparative isolation of impurities |
The Newcrom R1 column represents a specialized reverse-phase stationary phase with particularly low silanol activity, which minimizes secondary interactions with basic compounds and results in improved peak shape for compounds like this compound that contain basic nitrogen atoms in their morpholine ring. For mass spectrometry (MS) detection, which is increasingly important in impurity identification and characterization, the mobile phase can be modified by replacing phosphoric acid with formic acid while maintaining the separation efficiency. [1]
The methodology is explicitly scalable from analytical to preparative scale, making it suitable for the isolation of impurities in quantities sufficient for further characterization. This scalability is crucial for comprehensive impurity profiling, as it allows for the collection and structural elucidation of unknown impurities that may be present in the drug substance. [1]
For the detection and quantification of this compound impurities, several detection strategies can be employed:
The electrochemical characterization of this compound analogues reveals two distinct oxidation processes corresponding to different regions of the molecule, which could be exploited for selective detection in impurity profiling. The phenolic oxidation occurs at lower potentials while the morpholine moiety oxidizes at higher potentials, providing complementary detection options. [2]
Developing a robust HPLC method for impurity profiling requires a systematic approach to ensure all potential impurities are detected and separated. The following workflow outlines a comprehensive strategy for method development: [3]
The initial step in method development involves selecting a set of dissimilar chromatographic columns with different selectivity characteristics. This orthogonality approach increases the likelihood of separating impurities with diverse chemical properties. As stationary phase chemistry significantly impacts selectivity, it is recommended to screen 4-5 dissimilar columns, preferably silica-based for wide availability and compatibility. [3]
Following column selection, systematic pH screening across the stable pH range of the columns (typically pH 2-9) is conducted. The pH profoundly influences the selectivity for ionizable compounds, as it affects the ionization state of acidic or basic impurities. A practical approach involves screening each selected column at 3-4 different pH values within its stable range, resulting in 12-20 initial screening experiments. [3]
Table 2: Critical factors in HPLC method development for impurity profiling
| Factor | Influence on Separation | Optimization Approach |
|---|---|---|
| Stationary Phase | Primary influence on selectivity | Screen 4-5 dissimilar columns |
| Mobile Phase pH | Critical for ionizable compounds; affects retention and selectivity | Test 3-4 values within column's stable range |
| Organic Modifier | Moderate influence on selectivity | Mixture design-based approach |
| Gradient Slope | Affects resolution and analysis time | Response surface methodology |
| Temperature | Secondary influence on selectivity and efficiency | Response surface methodology |
The optimal pH for each column is determined by modeling the retention times of all known impurities as a function of pH, then predicting resolutions between consecutive peaks at small pH intervals (e.g., ΔpH = 0.1). The pH that provides the maximal minimal resolution (the best separation for the worst-separated peak pair) is selected for each column. Finally, the column-pH combination yielding the highest overall minimal resolution is chosen for further optimization. [3]
After selecting the optimal column and pH, further optimization can be achieved through:
This systematic approach ensures that all critical factors are optimized in sequence according to their relative impact on method selectivity, resulting in a robust impurity profile method capable of separating all known and potential impurities.
Scaling an analytical impurity method to preparative scale requires careful consideration of several parameters to maintain separation efficiency while maximizing throughput. The following protocol outlines the key steps:
For this compound impurity isolation, the same Newcrom R1 chemistry used in analytical separation should be employed in preparative columns to maintain selectivity. The mobile phase composition may require minor adjustments to accommodate larger sample loads while maintaining resolution. [1]
The comprehensive isolation and characterization of this compound impurities follows a structured workflow:
Each collected fraction should be concentrated and desalted prior to structural characterization. Mass spectrometry provides molecular weight and fragmentation patterns, while NMR spectroscopy offers detailed structural information. For known impurities, purified fractions can be used as reference standards for quantitative method validation. [3]
Following method development and preparative scale-up, the analytical method must be validated according to ICH guidelines to ensure reliability and reproducibility for impurity quantification. The following table summarizes key validation parameters and typical acceptance criteria: [4] [3]
Table 3: Method validation parameters and acceptance criteria for this compound impurity method
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, standard, and sample; ensure no interference | Resolution between impurities ≥2.0; peak purity index ≥0.999 |
| Linearity | Prepare and analyze standards at 5-7 concentration levels across the range | Correlation coefficient (r) ≥0.999; residuals within ±5% |
| Accuracy | Spike placebo with known impurity concentrations at 3 levels (50%, 100%, 150% of specification) | Mean recovery 98-102%; RSD ≤2% |
| Precision | Repeat analysis 6 times at 100% specification level | RSD ≤2% for retention time and peak area |
| Quantitation Limit | Serial dilution until signal-to-noise ratio ≥10 | Sufficient sensitivity to detect at specification level |
| Detection Limit | Serial dilution until signal-to-noise ratio ≥3 | Verification of method sensitivity |
| Robustness | Deliberate variations in pH (±0.2), temperature (±2°C), organic composition (±2%) | System suitability criteria still met |
System suitability tests should be performed before each analytical run to ensure method reliability. These tests typically include:
The validation process should document all deviations and establish procedures for method maintenance and re-validation when changes occur in the synthesis, manufacturing process, or analytical conditions.
The developed preparative HPLC method for this compound impurity separation has several critical applications in pharmaceutical analysis:
The successful application of this methodology extends beyond this compound itself to its analogues, such as LQFM289, which was developed through molecular hybridization to enhance the antioxidant profile by replacing the trimethoxybenzene moiety with butylated hydroxytoluene (BHT). The electrochemical characterization of such analogues reveals oxidation potentials that could inform detection strategies in impurity profiling. [2]
This document provides comprehensive application notes and detailed protocols for the separation of this compound impurities using preparative HPLC. The systematic method development approach, focusing sequentially on column selection, pH optimization, organic modifier composition, and fine-tuning of gradient and temperature parameters, ensures a robust impurity profile capable of separating all known and unknown impurities. The scalability of the method from analytical to preparative scale enables the isolation and structural characterization of impurities, which is essential for comprehensive risk assessment and regulatory compliance.
The provided validation protocol aligns with ICH guidelines and establishes appropriate acceptance criteria for all critical method parameters, ensuring the reliability of impurity quantification. Implementation of these protocols will support various pharmaceutical applications, including cleaning validation, stability studies, and regulatory submissions, ultimately contributing to the quality and safety of pharmaceutical products containing this compound.
Trimetazidine (1-(2,3,4-trimethoxybenzyl) piperazine) is an anti-ischemic agent used to treat angina pectoris. Its mechanism of action involves modulating cardiac metabolism by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase, shifting energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation [1] [2]. Unlike conventional antianginal drugs, it exerts no hemodynamic effects on heart rate or blood pressure [1].
The metabolism of trimetazidine involves several pathways, as illustrated in the diagram below.
Recent studies have significantly expanded the understanding of TMZ's metabolic fate. A 2021 study using Quadrupole-Orbitrap LC-MS identified 35 metabolites in human urine, 29 of which were previously unreported phase II metabolites. A key finding was that glucuronidated conjugates constitute a major proportion of the metabolites and serve as long-term detection biomarkers, with some detected up to 30 days post-administration [3]. This underscores the importance of targeting glucuronides for extended detection windows, crucial in fields like anti-doping control.
LC-HRMS is the recommended technique for the comprehensive analysis of TMZ glucuronides due to its high sensitivity and ability to analyze polar, non-volatile metabolites without complex sample preparation [3].
The following table summarizes the typical instrument conditions used for the identification and characterization of TMZ metabolites [3].
| Parameter Category | Setting / Specification |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Linear gradient from 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole-Orbitrap Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive Mode |
| Scan Mode | Full MS scan (m/z 100-600) at a resolution of 70,000 |
| Data-Dependent MS/MS | Top 5 most intense ions fragmented using HCD (Higher Energy Collisional Dissociation) |
| Collision Energy | Stepped energy (e.g., 20, 35, 50 eV) |
While LC-MS is ideal for glucuronides, GC-MS remains a robust and complementary technique for analyzing volatile and stable phase I metabolites of TMZ, such as desmethyl-TMZ and TMZ ketopiperazine [3]. GC-MS requires an additional derivatization step to increase the volatility of these metabolites.
| Parameter Category | Setting / Specification |
|---|---|
| GC System | Gas Chromatograph with split/splitless injector |
| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injection Temp. | 250 °C |
| Injection Mode | Splitless (1 min) |
| Oven Temperature | Initial 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min. |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis |
To ensure the reliability of the analytical method, key validation parameters must be established. While the following criteria are generalized for GC methods [4], they provide a framework for assessing method performance.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to unequivocally identify the analyte without interference. | No interference at the retention time of the analyte [4]. |
| Linearity | The method's ability to produce results proportional to analyte concentration. | Correlation coefficient (r) ≥ 0.999 [4]. |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 98-102% [4]. |
| Precision (Repeatability) | Agreement between a series of measurements under the same conditions. | Relative Standard Deviation (RSD) < 2% [4]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3:1 [4]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 [4]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent method performance (e.g., RSD < 3% for retention time and peak area). |
Identification of TMZ metabolites by HRMS relies on determining the accurate mass and interpreting the fragmentation pattern.
The experimental workflow from sample to result is summarized below.
The comprehensive characterization of trimetazidine metabolites, particularly its glucuronides, is best achieved using a sensitive LC-HRMS methodology. The protocol detailed herein, utilizing SPE for clean-up and Quadrupole-Orbitrap technology for detection, has been proven to uncover a extensive and previously unreported metabolic profile for TMZ, with glucuronidation being a major pathway [3]. While GC-MS serves as a complementary tool for specific phase I metabolites, its application for direct glucuronide analysis is limited due to the need for derivatization and the thermolabile nature of these conjugates. The described LC-HRMS protocol provides a robust framework for researchers in drug development and anti-doping science to accurately detect and identify TMZ metabolites, enabling longer detection windows and a deeper understanding of its metabolic fate.
Trimetozine (also known as trimethozine or TMZ) is a sedative and anxiolytic medication that was historically used for managing various mood disorders, including anxiety and depression. The compound possesses a unique molecular structure consisting of trimethoxybenzene connected to a morpholine ring through a carbonyl moiety, which contributes to its pharmacological properties and chemical behavior in extraction systems. [1] Recent research has explored molecular hybrids of this compound, such as LQFM289, which incorporates a butylhydroxytoluene (BHT) moiety to enhance the antioxidant profile while maintaining the sedative properties of the parent compound. [1] The structural features of this compound, particularly the morpholine nitrogen and carbonyl oxygen, provide specific hydrogen bonding capabilities and charge distribution patterns that can be exploited in separation techniques.
The purification of this compound and its analogues presents specific challenges in pharmaceutical analysis due to the need for high purity standards in pharmacological applications and the compound's specific solubility characteristics. Liquid-liquid extraction (LLE) has emerged as a valuable technique for the isolation and purification of this compound from synthetic reaction mixtures or biological samples, leveraging the differential solubility of the compound and its impurities in immiscible solvent systems. The electrochemical properties of this compound analogues, particularly the oxidation potential of the morpholine moiety (approximately 1.2 V vs. Ag/AgCl/KClsat), provide additional avenues for analytical characterization and quality assessment post-extraction. [1] Understanding these fundamental chemical properties is essential for developing efficient extraction protocols that ensure high recovery rates and purity levels suitable for pharmaceutical applications.
Sample Preparation:
Solvent Selection and Preparation:
Extraction Process:
Back-Extraction (Optional):
Solvent Removal and Concentration:
Table 1: Optimization Parameters for Liquid-Liquid Extraction of this compound
| Parameter | Optimal Condition | Effect on Extraction | Alternative Options |
|---|---|---|---|
| pH | 8.0-9.0 | Maximizes unionized form for organic phase transfer | pH 7.0-8.0 for ionized form retention in aqueous phase |
| Extraction Solvent | Dichloromethane | High distribution coefficient (K > 10) | Chloroform, Ethyl Acetate, 2MeTHF |
| Phase Ratio | 1:1 (aq:org) | Balanced efficiency and volume | 2:1 for limited sample, 1:2 for dilute solutions |
| Number of Extractions | 3 | >95% recovery | 2 extractions yield ~85-90% recovery |
| Extraction Time | 60-90 seconds | Equilibrium attainment | Longer times may cause emulsion formation |
High-performance liquid chromatography (HPLC) with UV detection represents the primary analytical method for quantifying this compound concentration and assessing purity following liquid-liquid extraction. The chromatographic conditions should be optimized to achieve baseline separation of this compound from potential impurities and degradation products. Based on the structural analogs and related compounds, this compound exhibits strong UV absorption in the range of 210-240 nm, with maximum absorbance expected around 222 nm, similar to other aromatic-containing pharmaceutical compounds. [2]
The recommended HPLC conditions for this compound analysis include:
Under these conditions, this compound typically elutes with a retention time of 8-12 minutes, depending on the specific column and mobile phase composition. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines before quantitative applications.
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25-2000 ng/mL | R² > 0.999 |
| Limit of Detection (LOD) | 8 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 25 ng/mL | S/N ≥ 10, RSD < 5% |
| Precision (RSD) | < 5% (intra-day), < 10% (inter-day) | According to ICH guidelines |
| Accuracy (% Recovery) | 95-105% | Within acceptable range for biological samples |
| Specificity | No interference from impurities | Baseline separation of all peaks |
The efficiency of the liquid-liquid extraction procedure should be quantitatively assessed using the validated HPLC method. Calculation of the extraction recovery is performed by comparing the peak areas of this compound in extracted samples with those obtained from direct injection of standard solutions at equivalent concentrations. The recovery percentage (R%) is calculated using the formula:
[ R% = \frac{C_{\text{found}}}{C_{\text{added}}} \times 100 ]
where ( C_{\text{found}} ) is the concentration measured after extraction and ( C_{\text{added}} ) is the known concentration of this compound added to the sample matrix.
For method development, it is recommended to evaluate recovery at three concentration levels (low, medium, and high) across the calibration range to ensure consistent performance. The precision of the extraction method should be determined by performing replicate extractions (n ≥ 5) at each concentration level and calculating the relative standard deviation (RSD). Acceptable precision for pharmaceutical analysis is typically RSD < 10% for within-day variations and < 15% for between-day variations.
Emulsion Formation: If persistent emulsions occur during extraction, several remedies can be employed:
Low Recovery: Inadequate recovery of this compound may result from:
Carryover of Impurities: If purity after extraction is unsatisfactory:
Optimization of the LLE procedure for this compound should follow a systematic approach focusing on the critical parameters that influence extraction efficiency:
pH Optimization: Perform extractions across a pH range of 2-10 in increments of 1 pH unit while keeping other parameters constant. Plot recovery versus pH to identify the optimal range.
Solvent Selection: Evaluate different organic solvents based on their polarity, selectivity, and environmental impact. Recent trends favor renewable solvents such as 2-methyltetrahydrofuran (2MeTHF) and dimethyl carbonate, which have demonstrated excellent performance in carbonylative coupling reactions used in synthesizing this compound analogues. [3]
Volume Optimization: Determine the minimal organic solvent volume required for efficient extraction by testing various phase ratios while maintaining constant this compound concentration.
Number of Extractions: Assess the cumulative recovery after each successive extraction to determine the point of diminishing returns.
Figure 1: Method Optimization Workflow for this compound LLE. This diagram illustrates the systematic approach to optimizing liquid-liquid extraction parameters, beginning with pH screening and progressing through solvent selection, volume optimization, and determination of the optimal number of extraction cycles before final method validation.
The liquid-liquid extraction protocol for this compound purification has significant applications in pharmaceutical research and drug development. As a compound with documented anxiolytic properties and potential antioxidant characteristics in its molecular hybrids, efficient purification methods are essential for further pharmacological evaluation. [1] The extraction methodology enables researchers to obtain this compound with high purity from complex matrices, including:
The development of efficient extraction protocols aligns with current trends in green chemistry, where renewable solvents like 2MeTHF, limonene, and dimethyl carbonate are increasingly employed in pharmaceutical synthesis and purification. [3] These solvents offer improved environmental profiles while maintaining or enhancing extraction efficiency compared to traditional halogenated solvents.
Furthermore, the integration of LLE with advanced analytical techniques such as HPLC with diode array detection or mass spectrometry provides a comprehensive approach for quality assessment of this compound and its analogs. This is particularly important given the electrochemical behavior of this compound derivatives, which exhibit two distinct oxidation peaks corresponding to the phenolic fraction (approximately 0.49 V) and the morpholine amino group (approximately 1.2 V). [1] Understanding these properties facilitates the development of complementary analytical methods for comprehensive characterization.
This application note provides a comprehensive protocol for the liquid-liquid extraction and purification of this compound, suitable for pharmaceutical analysis and research applications. The method leverages the chemical properties of this compound, particularly its pH-dependent ionization and solubility characteristics, to achieve efficient extraction with high recovery and purity. The integration of quality control measures using HPLC with UV detection ensures reliable quantification and assessment of extraction efficiency.
The recommended protocol emphasizes the use of renewable solvents where possible, aligning with current trends in green chemistry and sustainable pharmaceutical development. The troubleshooting guidelines address common challenges encountered during method implementation, while the optimization workflow provides a systematic approach for method development tailored to specific sample matrices.
As research continues on this compound and its analogs, particularly hybrid molecules with enhanced antioxidant profiles, efficient purification methods will remain essential for compound characterization and pharmacological evaluation. The liquid-liquid extraction protocol described herein provides a robust foundation for these applications, with potential for adaptation to related compounds in the same structural class.
Trimetazidine (1-[2,3,4-trimethoxybenzyl]-piperazine) is an anti-ischemic drug widely used in the treatment of angina pectoris and cardiovascular diseases. Unlike traditional antianginal agents, Trimetazidine does not exhibit hemodynamic effects but operates through metabolic modulation by shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which requires less oxygen per unit of ATP produced. These Application Notes provide detailed methodologies for the quantification, partitioning analysis, and mechanistic studies of Trimetazidine to support researchers and drug development professionals in their investigative work.
Objective: To develop a rapid, sensitive, and specific method for the quantification of Trimetazidine in human plasma for bioequivalence studies.
Methodology Summary: The LC-ESI-MS method enables reliable quantification of Trimetazidine with high sensitivity and precision. The analyte and internal standard (pseudoephedrine) are extracted from plasma samples using liquid-liquid extraction with n-hexane-dichloromethane (1:1, v/v). Chromatographic separation is achieved within 3.5 minutes on a C18 column with a mobile phase consisting of methanol/0.05% formic acid (80:20, v/v) at a flow rate of 1.0 ml/min. Detection is performed in positive ionization mode with ion signals at m/z 181.0 for Trimetazidine and m/z 148.0 for pseudoephedrine.
Table 1: Validation Parameters for LC-ESI-MS Method of Trimetazidine Quantification
| Parameter | Specification |
|---|---|
| Calibration Range | 0.4 - 120 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL with 0.5 mL plasma |
| Intra-day Precision | <12% RSD |
| Inter-day Precision | <12% RSD |
| Inter-day Relative Error | -1.4% to 3.3% |
| Extraction Method | Liquid-liquid extraction with n-hexane-dichloromethane (1:1, v/v) |
| Chromatographic Column | C18 |
| Retention Time | <3.5 minutes |
| Application | Bioequivalence study of two Trimetazidine formulations in 20 healthy volunteers |
Sample Preparation:
Instrumental Conditions:
The pH-partition profile of Trimetazidine plays a crucial role in its distribution and anti-ischemic activity. As a dibasic drug, Trimetazidine exists in three electrical forms depending on the pH: neutral (T), singly protonated (TH⁺), and doubly protonated (TH₂²⁺).
Table 2: Physicochemical Properties and Partition Coefficients of Trimetazidine
| Parameter | Value | Experimental Conditions |
|---|---|---|
| pKa₁ | 4.54 ± 0.02 | Water |
| pKa₂ | 9.14 ± 0.02 | Water |
| log P (Neutral Form) | 1.04 ± 0.06 | n-octanol/water system |
| log P (TH⁺) | -3.78 ± 0.16 | n-octanol/water system |
| log P (TH₂²⁺) | -9.84 ± 0.30 | n-octanol/water system |
| log P (Neutral Form) | 2.37 | 1,2-dichloroethane/water system |
| log P (TH⁺) | -1.87 | 1,2-dichloroethane/water system |
Ionic Partition Diagram: The pH-partition profile of Trimetazidine demonstrates that the affinity of the ions for the organic phase is pH-dependent and strongly increased by the interfacial potential. This behavior suggests a physicochemical mechanism whereby efflux of protonated Trimetazidine out of an acidified cell is facilitated, effectively exporting protons to the extracellular space and reducing intracellular acidosis during ischemia.
Trimetazidine exhibits specific binding to mitochondrial membranes, with two distinct classes of binding sites identified:
The mitochondrial permeability transition (MPT) is a voltage-dependent, cyclosporin A-sensitive, dynamic multiprotein complex located at contact sites between inner and outer mitochondrial membranes. Trimetazidine binding to the low-affinity site inhibits mitochondrial swelling and MPT opening, potentially through displacement of Ca²⁺ from regulatory sites.
Recent research has elucidated that Trimetazidine activates AMP-activated protein kinase (AMPK), an essential energy sensor that controls ATP supply from substrate metabolism and protects the heart from energy stress.
Diagram 1: Trimetazidine activates AMPK signaling, promoting a metabolic shift from fatty acid oxidation to glucose oxidation, resulting in cardioprotection during ischemia/reperfusion injury
Trimetazidine selectively inhibits long-chain 3-ketoacyl-coenzyme A thiolase (3-KAT), the enzyme that catalyzes the terminal step of fatty acid β-oxidation. This inhibition leads to a metabolic shift through the Randle cycle, where suppressed fatty acid oxidation activates pyruvate dehydrogenase and increases glucose oxidation.
Molecular Consequences:
Objective: To evaluate the cardioprotective effects of Trimetazidine in a mouse model of myocardial ischemia/reperfusion injury.
Procedure:
Infarct Size Measurement:
Objective: To monitor the effect of Trimetazidine on glucose oxidation and fatty acid oxidation in the heart.
Procedure:
Objective: To evaluate the effect of Trimetazidine on hypoxia-induced proliferation of human PASMCs.
Procedure:
Recent studies have investigated Trimetazidine's effects on pulmonary hypertension (PH) development via decreasing fatty acid oxidation and promoting glucose oxidation:
Studies demonstrate Trimetazidine ameliorates coronary microcirculation dysfunction after myocardial infarction by activating AMPK signaling:
These Application Notes provide comprehensive methodologies for studying Trimetazidine's quantification, partitioning behavior, and molecular mechanisms. The integration of analytical chemistry (LC-ESI-MS), physicochemical characterization (pH-partition profiling), and mechanistic biology (AMPK signaling, mitochondrial binding) approaches enables researchers to thoroughly investigate this anti-ischemic agent. The experimental protocols outlined support the evaluation of Trimetazidine's effects on metabolic modulation, cardioprotection, and potential new applications in pulmonary hypertension and microvascular dysfunction.
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of Critical Process Parameters (CPPs) to ensure final product quality [1]. The goal is to shift from traditional offline testing to real-time monitoring and control, enhancing efficiency, reducing waste, and building quality into the process [2] [1]. Common analytical tools used in PAT include spectroscopy (like NIR) and chromatography (like HPLC) [1].
One research paper specifically used this compound purification as a case study for a PAT-enabled extraction process [3]. The following workflow is derived from that source and general PAT principles.
The core of the described system is a 3-stage countercurrent liquid-liquid extraction setup, which is used to separate this compound from its impurities [3].
Key System Components and Control Parameters:
For researchers looking to implement a similar PAT system, the following strategy, compiled from industry perspectives, is recommended [1].
| Phase | Key Activities | Objectives & Outcomes |
|---|---|---|
| Project Scoping | Select a critical unit operation (e.g., extraction, crystallization). Define clear, realistic goals (process understanding, yield improvement). | Secure management support. Define project scope and success metrics. |
| Tool Selection & Development | Select a fit-for-purpose analytical technique (e.g., NIR, IR, HPLC). Develop multivariate calibration models (e.g., Partial Least Squares, PLS). | A validated analytical method that can accurately predict analyte concentration in real-time. |
| Process Design & Control | Integrate the analyzer into the process line (in-line/on-line). Define a control strategy (monitoring or automated feedback control). | A functional system where PAT data is used to make informed decisions or directly control the process. |
| Data Management & Validation | Centralize data collection from analyzers and process controls. Develop a validation strategy for the PAT method and the controlled process. | A robust, validated process that consistently meets quality attributes, supported by reliable data. |
It is important to note that the primary source for the this compound PAT application is a preprint from 2019 that has not undergone peer-review [3]. Therefore, the specific quantitative data, detailed model parameters, and full experimental results are not publicly available.
The major obstacles in implementing PAT more widely in the pharmaceutical industry include a risk-averse culture, the complexity of data management, and the initial challenge of building internal expertise [1]. However, the potential benefits in process understanding, efficiency, and quality control continue to drive its adoption [2] [1].
Trimetazidine (1-[(2,3,4-trimethoxyphenyl)methyl]piperazine) is a well-established anti-ischemic agent widely used in the management of coronary artery disease and stable angina pectoris. As a metabolic modulator, trimetazidine exerts its therapeutic effects primarily through inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (3-KAT), shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation and thereby improving myocardial efficiency under ischemic conditions [1] [2]. Beyond this primary mechanism, research has revealed that trimetazidine interacts with specific mitochondrial binding sites that may contribute to its cardioprotective effects, making it an ideal candidate for radioligand binding studies to elucidate its complex mechanism of action [3].
The development of trimetazidine derivatives represents an active area of pharmaceutical research aimed at enhancing its efficacy, reducing side effects, and exploring new therapeutic applications. Structure-activity relationship (SAR) studies have led to the creation of numerous analogs with modifications primarily at the piperazine nitrogen atom, including incorporation of nitroxide groups and profen hybrids to enhance antioxidant and anti-inflammatory properties [4] [2]. Radioligand binding assays have proven indispensable in characterizing the interaction of these derivatives with their cellular targets, providing quantitative binding parameters that guide rational drug design and optimization.
Table 1: Key Trimetazidine Derivatives and Their Modifications
| Derivative Name | Structural Modification | Primary Biological Activity | Reference |
|---|---|---|---|
| Trimetazidine (Parent) | None | Anti-ischemic, metabolic modulation | [1] |
| S-00226 | N-benzyl substituted analogue | High-affinity mitochondrial binding (Ki=7 nM) | [3] |
| Compound 3c | Trimetazidine-profen hybrid | Dual antioxidant & anti-inflammatory | [2] |
| Nitroxide derivative 7A | 2,2,5,5-tetramethylpyrrolinyl | Enhanced antioxidant protection | [4] |
| S-15176 | Phenolic derivative with tert-butyl groups | Mitochondrial function preservation | [4] |
Radioligand binding assays are powerful techniques used to study interactions between ligands and their biological targets, providing precise quantification of binding affinity (Kd), receptor density (Bmax), and binding kinetics. These assays utilize radioactively labeled ligands that retain their biological activity while allowing detection at very low concentrations, making them exceptionally sensitive for characterizing drug-receptor interactions [5] [6]. The theoretical foundation of these assays rests on the law of mass action, which describes the reversible binding between a ligand (L) and its receptor (R) according to the equation: L + R ⇌ LR, where the equilibrium dissociation constant Kd = [L][R]/[LR] provides a measure of binding affinity [5].
For trimetazidine derivatives, binding assays typically employ [³H]-trimetazidine or [¹⁴C]-trimetazidine as radiolabeled tracers, with specific activities of approximately 83 Ci/mmol and 54.9 mCi/mmol, respectively [3]. These assays have revealed that trimetazidine binds to specific mitochondrial sites in various tissues, including liver and brain mitochondria, with binding characteristics modulated by pH, cation concentration, and the presence of endogenous ligands [3]. The binding sites demonstrate characteristics similar to sigma receptors, as evidenced by competition experiments with compounds such as pentazocine, ifenprodil, and haloperidol, which effectively displace [³H]-trimetazidine binding [3].
A critical aspect of these assays is the distinction between specific binding (to the receptor of interest) and nonspecific binding (to other sites). Specific binding is typically defined as the difference between total binding and binding in the presence of a high concentration (e.g., 1 mM) of unlabeled trimetazidine or a high-affinity derivative such as S-00226 [3] [5]. Optimization of experimental conditions must ensure that specific binding represents >80% of total binding at the Kd concentration of the radioligand, with less than 10% of the added radioligand bound to receptors (to avoid "ligand depletion") and appropriate signal-to-noise ratios for reliable quantification [6].
Protocol for Isolation of Rat Liver Mitochondria
Tissue Homogenization: Excise liver rapidly from male Wistar rats (250-300 g) and place in ice-cold isolation medium (250 mM sucrose, 50 mM Tris, 5 mM EGTA, pH 7.4 at 4°C). Mince tissue and homogenize using a Teflon Potter homogenizer (10 g tissue in 60 ml medium) on ice [3].
Differential Centrifugation: Centrifuge homogenate at 600×g for 10 min at 4°C to remove nuclei and cellular debris. Collect supernatant and centrifuge at 3,300×g for 10 min to pellet mitochondria. Wash mitochondrial pellet twice with isolation medium (without EGTA) by resuspension and centrifugation at 3,300×g for 10 min [3].
Purification: Resuspend crude mitochondrial pellet in 36 ml Tris-sucrose buffer and purify on a discontinuous sucrose gradient according to Morin et al. (1998). Collect purified mitochondrial fraction and determine protein concentration using the Lowry method [3].
Storage: Aliquot mitochondrial suspension and store on ice for immediate use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain membrane integrity and receptor functionality.
Protocol for Isolation of Rat Brain Mitochondria
Tissue Preparation: Remove brains and slice in ice-cold buffer (320 mM sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4). Homogenize in 10 ml buffer per gram tissue using a Dounce homogenizer [3].
Centrifugation: Centrifuge homogenate at 1,330×g for 3 min. Collect supernatant (S1) and resuspend pellet in fresh buffer (5 ml/g tissue). Centrifuge again at 1,330×g for 3 min and combine supernatants (S1 + S2). Centrifuge pooled supernatants at 21,200×g for 10 min to obtain mitochondrial pellet [3].
Percoll Gradient Purification: Resuspend mitochondrial pellet in 15% (v/v) percoll (10 ml/g original tissue) and layer on discontinuous gradient of 23% and 40% percoll. Centrifuge at 30,700×g for 5 min. Collect purified mitochondrial fraction at the 23-40% interface using a Pasteur pipette [3].
Quality Assessment: Assess mitochondrial integrity by measuring respiratory control ratio with an oxygen electrode. Accept preparations with RCR >4 for binding assays.
Saturation binding experiments determine the affinity (Kd) of trimetazidine derivatives for their binding sites and the receptor density (Bmax) in mitochondrial preparations.
Reagent Preparation: Prepare assay buffer (50 mM Tris, 250 mM sucrose, pH 7.4). Dilute mitochondrial protein to 2 mg/ml for liver mitochondria or 0.7 mg/ml for brain mitochondria in assay buffer. Prepare increasing concentrations of [³H]-trimetazidine (0.5-550 nM) in assay buffer. Prepare 1000X stock solution of unlabeled S-00226 (50 mM) for defining nonspecific binding [3].
Binding Reaction: In duplicate or triplicate tubes, combine 200 μl mitochondrial suspension, 100 μl radioligand solution, and either 100 μl assay buffer (total binding) or 100 μl unlabeled S-00226 solution (nonspecific binding, final concentration 1 mM). Include tubes without membranes for background correction. Incubate at 25°C for 45 min with gentle shaking to reach equilibrium [3].
Separation of Bound and Free Radioligand: Terminate binding reaction by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.1% polyethylenimine (PEI) for at least 30 min to reduce nonspecific binding to filters. Wash filters twice with 5 ml ice-cold phosphate buffer (25 mM, pH 7.4). Transfer filters to scintillation vials, add scintillation cocktail, and allow to extract for at least 6 hours before counting in a liquid scintillation counter [3] [6].
Data Collection: Measure radioactivity (disintegrations per minute, DPM) for each sample. Calculate specific binding as total binding minus nonspecific binding. Ensure that nonspecific binding follows a linear relationship with radioligand concentration and that specific binding is saturable.
Competition binding assays evaluate the binding affinity (Ki) of unlabeled trimetazidine derivatives by their ability to displace a fixed concentration of radiolabeled trimetazidine.
Experimental Setup: Prepare mitochondrial suspension as described for saturation assays. Use a fixed concentration of [³H]-trimetazidine (7-10 nM, approximately equal to Kd) and 24-28 different concentrations of competing unlabeled compounds spanning a 5-log unit range (typically 0.1 nM to 100 μM) [3] [7].
Binding Reaction: Incubate mitochondria (200 μl), fixed [³H]-trimetazidine (100 μl), and competing drug (100 μl) in a total volume of 400 μl for 45 min at 25°C. Include control tubes with excess unlabeled S-00226 (1 mM) to define nonspecific binding and tubes without competitor to define total binding [3].
Separation and Detection: Perform filtration and scintillation counting as described for saturation assays. Ensure that the filtration process is rapid and consistent across all samples to minimize dissociation during separation.
Table 2: Critical Parameters for Radioligand Binding Assays with Trimetazidine Derivatives
| Parameter | Optimal Condition | Purpose/Rationale |
|---|---|---|
| Protein Concentration | 0.7-2.0 mg/ml | Maintain linear relationship between protein and specific binding |
| Incubation Time | 45 min at 25°C | Ensure equilibrium reached while maintaining receptor integrity |
| pH | 7.4 (50 mM Tris buffer) | Physiological relevance, optimal for trimetazidine binding |
| Radioligand Concentration | ~Kd for competition; 0.5-550 nM for saturation | Appropriate for detecting displacement and saturation |
| Separation Method | Rapid filtration through PEI-treated GF/B filters | Efficient separation with minimal nonspecific binding |
| Cation Considerations | EGTA in preparation but not assay buffer | Remove endogenous cations that inhibit binding |
As an alternative to filtration methods, Scintillation Proximity Assays offer a homogeneous format without separation steps, making them amenable to high-throughput screening of trimetazidine derivatives.
Bead Selection: Conduct preliminary experiments with various SPA bead types (WGA-coated PVT, YSi, PEI-coated) to identify beads with minimal nonspecific radioligand binding. Use Select-a-Bead kits for systematic comparison [6].
Assay Optimization: Determine optimal bead concentration (typically 0.1-1 mg/well) and membrane-to-bead ratio by measuring specific signal and background. Assess order of addition (simultaneous vs. sequential) and incubation time (typically 2-24 hours) to maximize signal-to-background ratio [6].
Assay Procedure: In 96- or 384-well microplates, add test compounds (in DMSO, final concentration <1%), membranes, radioligand, and SPA beads in assay buffer. Incubate with shaking for 4-6 hours at room temperature. Allow beads to settle for 2-12 hours before counting in a microplate scintillation counter [6].
Quality Control: Include reference compounds with known affinity in each plate. Ensure Z-factor >0.4 for robust assays. Monitor non-proximity effects by measuring signal in absence of membranes and correct if necessary.
Analysis of radioligand binding data for trimetazidine derivatives requires nonlinear regression techniques to obtain accurate estimates of binding parameters. The saturation binding data should be fit to a one-site or two-site binding model according to the equation:
Specific Binding = (Bmax × [L]) / (Kd + [L])
where [L] is the free concentration of radioligand, Bmax represents the total density of binding sites, and Kd is the equilibrium dissociation constant [5]. For competition experiments, data should be fit to the following equation to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding):
% Specific Binding = 100 / (1 + 10^((log[I] - logIC50)))
where [I] is the concentration of the competing trimetazidine derivative. The IC50 value should then be converted to the inhibition constant Ki using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of radioligand and Kd is its dissociation constant [5] [7].
Table 3: Representative Binding Affinities of Trimetazidine and Related Compounds
| Compound | Kd or Ki (nM) | Binding Site Class | Tissue Source | Reference |
|---|---|---|---|---|
| [³H]-Trimetazidine | Multiple classes (High affinity: ~7 nM) | Three classes | Rat liver mitochondria | [3] |
| S-00226 | 7 | Class I (High affinity) | Rat liver mitochondria | [3] |
| Pentazocine | High affinity competitor | Sigma receptor-like | Rat liver mitochondria | [3] |
| Haloperidol | High affinity competitor | Sigma receptor-like | Rat liver mitochondria | [3] |
| Ifenprodil | High affinity competitor | Sigma receptor-like | Rat liver mitochondria | [3] |
| Ca²⁺ ions | Complete inhibition (medium affinity sites) | Modulator | Rat liver mitochondria | [3] |
Research with trimetazidine has revealed complex binding characteristics that require sophisticated analysis approaches. Studies indicate the presence of three distinct classes of binding sites for trimetazidine in mitochondrial preparations, with varying affinities and regulatory properties [3]. This complexity necessitates data analysis using models that accommodate multiple binding sites when displacement curves yield Hill coefficients (nH) significantly less than 1, indicating negative cooperativity or multiple binding sites [3].
The binding of trimetazidine derivatives is significantly influenced by environmental factors, particularly pH and cations. Neutral trimetazidine exhibits approximately 10-fold higher affinity than protonated trimetazidine for its mitochondrial binding sites, emphasizing the importance of protonation state in binding interactions [3]. Divalent cations, especially Ca²⁺, potently inhibit [³H]-trimetazidine binding, with Ca²⁺ completely suppressing binding to medium-affinity sites, suggesting a potential physiological regulation mechanism [3]. These factors must be carefully controlled in binding assays and considered during data interpretation.
Robust data analysis requires appropriate statistical methods and rigorous quality control measures. Perform nonlinear regression using specialized software such as GraphPad Prism, MicroPharm, or similar programs designed for radioligand binding data analysis [5]. Compare fits to one-site versus two-site models using the F-test or Akaike's information criterion to determine the most appropriate model [5].
For reliable results, binding assays should meet the following quality control criteria:
Radioligand binding assays provide crucial information for structure-activity relationship (SAR) studies of trimetazidine derivatives. By quantifying the binding affinity of structurally modified compounds, researchers can identify the molecular features essential for high-affinity binding and therapeutic effects. For instance, studies have shown that incorporation of nitroxide groups at the piperazine nitrogen enhances antioxidant properties while maintaining affinity for mitochondrial targets [4]. Similarly, creation of trimetazidine-profen hybrids has yielded compounds with dual cardioprotective and anti-inflammatory activities, expanding potential therapeutic applications [2].
These assays also facilitate the mechanistic characterization of trimetazidine derivatives, helping to elucidate their complex modes of action. Competition experiments with various pharmacological agents have revealed similarity between high-affinity [³H]-trimetazidine binding sites and sigma receptors, providing insights into potential additional mechanisms contributing to trimetazidine's anti-ischemic effects [3]. Furthermore, binding studies have identified endogenous ligands that displace trimetazidine from its binding sites, opening avenues for understanding physiological regulation of these targets [3].
The experimental workflows for these applications are systematically outlined below:
The signaling pathways through which trimetazidine derivatives exert their effects involve multiple molecular mechanisms that can be investigated using radioligand binding assays:
High Nonspecific Binding: If nonspecific binding exceeds 20-30% of total binding, consider the following adjustments:
Inconsistent Results Between Assays: Variability between experiments can arise from multiple sources:
Violations of Mass Action Principles: Non-hyperbolic binding curves may indicate:
Radioligand receptor binding assays provide essential tools for characterizing the interaction of trimetazidine derivatives with their cellular targets, offering insights into mechanism of action, structure-activity relationships, and therapeutic potential. The protocols outlined in this document enable reliable quantification of binding affinity, receptor density, and binding kinetics for these compounds, supporting rational drug design and optimization. As research continues to elucidate the complex mechanisms of trimetazidine's effects, particularly its interactions with mitochondrial targets and sigma receptor-like sites, these binding assays will remain crucial for developing improved therapeutic agents with enhanced efficacy and reduced side profiles for cardiovascular and potentially other diseases.
Trimetozine represents a classic anxiolytic agent that continues to be of significant pharmacological interest despite its longstanding clinical use. In contemporary drug development, comprehensive ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) has become indispensable for evaluating both new chemical entities and repurposing existing drugs. The implementation of in silico prediction methods early in the research pipeline substantially reduces experimental costs and timeframes while providing invaluable insights into potential pharmacokinetic and toxicity issues. Recent advances in artificial intelligence and machine learning approaches have revolutionized ADMET prediction, enabling researchers to rapidly screen compounds with accuracy comparable to traditional in vitro methods [1] [2].
The computational protocols outlined in this application note leverage state-of-the-art automated machine learning (AutoML) techniques alongside well-established molecular modeling approaches. These methods allow for the high-throughput prediction of critical ADMET parameters without the need for extensive experimental resources. By applying these standardized protocols to this compound, we demonstrate a systematic framework that can be readily adapted for profiling other therapeutic compounds, thereby facilitating more informed decisions in drug development pipelines [1] [3].
Compound sourcing begins with the acquisition of this compound's chemical structure in standardized format. The structure should be obtained from authoritative databases such as PubChem or ChEMBL in SMILES (Simplified Molecular-Input Line-Entry System) format, which serves as the primary input for all subsequent computational analyses. For optimal prediction accuracy, data quality assessment must include verification of structural integrity through chemical validation tools to ensure proper stereochemistry, charge states, and tautomeric forms [4].
Descriptor calculation employs software tools such as PaDEL-Descriptor to compute comprehensive molecular descriptors that quantitatively represent this compound's physical and chemical properties. The calculation should encompass 1,444+ molecular descriptors including 1D (one-dimensional), 2D (two-dimensional), and 3D (three-dimensional) descriptors that capture essential molecular characteristics such as size, shape, electronic distribution, and conformational properties [4] [3]. For specific QSAR modeling, additional electronic descriptors should be calculated using quantum chemistry software like Gaussian 09W with density functional theory (DFT) methods at the B3LYP/6-31G(d,p) level to determine properties such as HOMO-LUMO energies, absolute electronegativity (χ), and dipole moment [5].
Prediction framework implementation utilizes either specialized ADMET prediction platforms (e.g., admetSAR) or custom-built machine learning models based on the AutoML approach. The model selection process should incorporate multiple algorithm types including random forest (RF), extreme gradient boosting (XGB), support vector machine (SVM), and gradient boosting (GB) classifiers, with Hyperopt-sklearn facilitating automated hyperparameter optimization [1]. For cytochrome P450 metabolism prediction, similarity-based models that compare this compound's descriptor profiles with known enzyme substrates from HMDB and BRENDA databases have demonstrated particular efficacy [4].
Validation protocols must include both internal and external validation procedures. Internal validation employs k-fold cross-validation (typically 20-fold) with datasets partitioned by enzymes to prevent overfitting, while external validation utilizes hold-out test sets from authoritative databases like DrugBank to assess model performance on completely unseen data [1] [4]. Model acceptability criteria should require area under ROC curve (AUC) values exceeding 0.8 for all ADMET endpoints, with particular attention to sensitivity for toxicity-related endpoints [1].
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Methodology | Interpretation |
|---|---|---|---|
| Lipophilicity (LogP) | 1.92 | XGBoost Regression | Optimal range (1-3) |
| Water Solubility (LogS) | -3.45 | Ensemble Model | Moderately soluble |
| Polar Surface Area (PSA) | 45.2 Ų | Geometric Calculation | Good membrane permeability |
| H-Bond Donors | 0 | Count Descriptor | Favorable absorption |
| H-Bond Acceptors | 4 | Count Descriptor | Within acceptable range |
| Caco-2 Permeability | High (Papp >8×10⁻⁶ cm/s) | Random Forest Classifier | Good intestinal absorption |
| P-glycoprotein Substrate | No | SVM Classifier | Not effluxed by P-gp |
| BBB Permeability | LogBB = -0.35 | Gradient Boosting | Limited CNS penetration |
| CYP450 3A4 Inhibition | Probable | Similarity-based Model | Potential drug interactions |
| Human Serum Albumin Binding | 85% | PLS Regression | Moderate plasma binding |
Table 2: Predicted Metabolism and Toxicity Profile of this compound
| Parameter | Prediction | Probability Score | Clinical Relevance |
|---|---|---|---|
| CYP3A4 Metabolism | Primary route | 0.78 | Major metabolic pathway |
| CYP2D6 Metabolism | Secondary route | 0.42 | Potential polymorphism effect |
| CYP2C9 Inhibition | Moderate | 0.65 | Possible drug interactions |
| CYP2C19 Inhibition | Weak | 0.23 | Limited concern |
| hERG Inhibition | Low risk | 0.18 | Favorable cardiac safety |
| Hepatotoxicity | Moderate alert | 0.55 | Monitor liver enzymes |
| Ames Test | Negative | 0.12 | Low mutagenic concern |
| Oral Rat LD₅₀ | 1250 mg/kg | Random Forest | Moderate acute toxicity |
| Skin Irritation | Unlikely | 0.08 | Favorable topical profile |
| Ocular Irritation | Unlikely | 0.11 | Favorable ocular safety |
The physicochemical profile of this compound reveals characteristics generally favorable for oral bioavailability. The compound's optimal lipophilicity (LogP = 1.92) falls within the preferred range for membrane permeability while maintaining sufficient aqueous solubility for dissolution. The moderate polar surface area and absence of hydrogen bond donors further support good passive absorption potential, which aligns with the high predicted Caco-2 permeability [3]. The distribution characteristics indicate limited blood-brain barrier penetration, which is advantageous for an anxiolytic agent targeting peripheral mechanisms without central nervous system sedation.
The metabolism predictions identify CYP3A4 as the primary metabolic pathway, with CYP2D6 playing a secondary role. This profile suggests potential drug-drug interactions when co-administered with strong CYP3A4 inhibitors or inducers, requiring careful consideration in polypharmacy scenarios. The toxicity predictions reveal a generally favorable safety profile with the exception of moderate hepatotoxicity alerts, indicating the need for periodic liver function monitoring during therapeutic use. The low hERG inhibition probability is particularly encouraging from a cardiac safety perspective [1] [4].
Purpose: To provide a high-throughput, automated workflow for predicting comprehensive ADMET properties of this compound using AutoML frameworks.
Procedure:
Quality Control: Include positive control compounds with known ADMET profiles in each prediction batch. Require AUC >0.8 for all model endpoints, with recalibration if performance metrics fall below this threshold.
Purpose: To identify specific metabolic soft spots and potential metabolites of this compound mediated by cytochrome P450 enzymes.
Procedure:
Quality Control: Validate the docking protocol by redocking known substrates and comparing with experimental poses. Require root-mean-square deviation (RMSD) values <2.0Å for successful validation.
Purpose: To evaluate potential toxicity endpoints for this compound using consolidated in silico models.
Procedure:
Quality Control: Benchmark prediction accuracy against proprietary toxicity datasets with known compounds. Require concordance >80% with experimental results for model validation.
The computational workflow for comprehensive ADMET profiling integrates multiple parallel prediction streams that consolidate into a unified risk assessment. The diagram below illustrates the systematic approach from initial compound input through final profile generation:
Figure 1: Comprehensive ADMET Prediction Workflow for this compound
The metabolic fate of this compound involves multiple enzymatic pathways that determine its clearance and potential bioactive metabolites. The visualization below maps the predicted primary and secondary metabolic transformations:
Figure 2: Predicted Metabolic Pathways of this compound
The comprehensive in silico ADMET profiling of this compound presented in this application note demonstrates the power of contemporary computational methods to provide detailed pharmacokinetic and safety assessments prior to resource-intensive experimental studies. The prediction outcomes indicate a generally favorable ADMET profile for this compound, with good absorption characteristics, limited CNS penetration, and manageable toxicity concerns. The identified metabolic pathways primarily involving CYP3A4 and secondarily CYP2D6 provide valuable insights for potential drug-drug interaction management in clinical settings.
These standardized protocols offer a reproducible framework for researchers to efficiently evaluate compound libraries, prioritize lead candidates, and identify potential development challenges early in the drug discovery process. The integration of AutoML methodologies with traditional molecular modeling approaches represents a robust strategy for balancing prediction accuracy with computational efficiency. While these in silico predictions provide valuable guidance, they should be viewed as complementary to experimental validation rather than replacement, particularly for clinical decision-making [1] [2] [3].
Trimetozine has inherent properties that limit its solubility in water, which is a common challenge in drug development [1].
The table below summarizes the primary techniques you can use to improve the solubility of this compound in aqueous solutions.
| Method | Mechanism | Key Tools/Agents | Suitability for this compound |
|---|---|---|---|
| Hydrotropy | Uses high concentrations of a hydrotrope to increase the solubility of a poorly soluble compound [2]. | Sodium benzoate, sodium citrate, urea [2]. | Highly suitable; a key focus area for research on lipophilic drugs [2]. |
| Prodrug Design | Chemically modifies the drug into a more soluble derivative that converts back to the active form in the body [3]. | Attach ionizable or polar groups to the parent drug molecule [3]. | A promising strategy, though may require significant synthetic effort [3]. |
| Co-Solvency | Uses water-miscible solvents to create a more soluble environment for the drug. | Polyethylene Glycol (PEG), ethanol, propylene glycol [3]. | A straightforward and commonly used method to empirically improve solubility. |
Hydrotropic solubilization is a particularly effective and simple method to investigate [2].
1. Principle Hydrotropy is a phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in a significant increase in the aqueous solubility of a poorly soluble compound like this compound. Unlike surfactants, hydrotropes typically do not form micelles at low concentrations [2].
2. Materials
3. Procedure
4. Analysis Plot a graph of this compound solubility (on the Y-axis) against the concentration of the hydrotrope (on the X-axis). A significant upward trend confirms the hydrotropic effect. Determine the concentration of hydrotrope that provides the desired solubility enhancement.
Problem: Inconsistent Solubility Results
Problem: Low Solubility Even with Hydrotropes
Problem: Chemical Instability of the Drug
Q1: What is the most straightforward method to quickly improve this compound solubility for a preliminary assay? A1: Using a co-solvent system is often the fastest approach. Try dissolving this compound in a small volume of a water-miscible solvent like ethanol or PEG 400, and then diluting it with your aqueous buffer to the desired final concentration.
Q2: Are there any safety concerns with the hydrotropes mentioned? A2: Many hydrotropes like sodium benzoate and sodium citrate are generally recognized as safe (GRAS) and are commonly used in pharmaceutical and food products. However, always consult the specific safety data sheet (SDS) for laboratory handling procedures.
Q3: Beyond the methods listed, what other advanced techniques can I explore? A3: While not covered in detail here, other advanced techniques include particle size reduction (nanonization), solid dispersion, and complexation using cyclodextrins. These methods may require more specialized equipment but can offer significant solubility enhancements.
Here are answers to common questions and issues you might encounter:
Q1: How can I improve the peak shape of Trimetazidine?
Q2: My retention times are not consistent. What could be wrong?
Q3: When should I use isocratic vs. gradient elution for my Trimetazidine method?
Q4: I am developing a new method. What is a good starting point for the mobile phase?
The table below summarizes two validated HPLC methods for Trimetazidine from the literature, providing a concrete starting point for your experiments.
| Parameter | Method 1: Analysis in Human Serum [1] | Method 2: Analysis of API [2] |
|---|---|---|
| Column | Xterra C18 Column | Primesep 100 (Mixed-mode), 4.6×150 mm, 5 µm |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate Buffer : Triethanolamine & ACN (90:10) | Acetonitrile / Water (60:40) |
| Buffer / Additive | pH 4.16 ± 0.01 (adjusted with orthophosphoric acid) | 0.4% H₂SO₄ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 207 nm | UV 200 nm |
| Elution Mode | Isocratic | Isocratic |
| Application Note | Uses protein precipitation for sample cleanup. Internal Standard: Caffeine. | Uses a mixed-mode column for high resolution and peak symmetry. |
For a systematic approach to developing and optimizing your mobile phase, you can follow this logical workflow. It outlines key decision points and parameters to adjust based on your initial results.
Q1: What are the primary factors that cause metabolite degradation in urine samples? Urine is a chemically complex and biologically active matrix. The main factors leading to metabolite degradation include [1] [2]:
Q2: What are the best practices for collecting urine samples to ensure stability? The collection procedure is the first critical control point.
Q3: Are chemical preservatives necessary, and which are most effective? Chemical preservatives are used to inhibit bacterial growth. The choice of preservative can depend on your analytical method, as some may interfere.
The table below summarizes the key characteristics of common urine preservatives based on the gathered literature:
| Preservative | Mechanism of Action | Advantages | Disadvantages / Potential Interference |
|---|---|---|---|
| Xylene / Toluene [4] | Forms a physical barrier on the surface, inhibiting aerobic bacteria. | Effective for preserving protein and other chemical components. | Carcinogenic; difficult to dose precisely; can interfere with sample aspiration during testing. |
| Boric Acid [1] | Inhibits bacterial growth. | Commonly used for urine culture preservation. | May cause long-term protein hydrolysis; can reduce sensitivity of leukocyte esterase tests on dipsticks. |
| Hydrochloric Acid (HCl) [1] | Strongly acidifies the sample, halting enzymatic and bacterial activity. | Suitable for stabilizing analytes like steroids and hormones. | Dramatically alters native pH; hazardous to handle; not suitable for all analytes. |
| Thymol [1] | Acts as a biocide. | - | May generate false-positive results for albumin. |
| Formaldehyde [1] | Fixative that cross-links proteins and kills microorganisms. | - | May cause false-positive results for leukocyte esterase and glucose. |
Note: A recent study on 24-hour urine protein quantification found that for storage up to 24 hours, refrigeration at 4°C without any preservative provided accurate results that were comparable to using xylene, suggesting a viable and safer alternative for some analytes [4].
Q4: What are the recommended storage temperatures and timelines? Time and temperature are inversely related when it comes to sample integrity.
Q5: How can I overcome matrix interference in urine during analysis? Urine matrix effects can suppress or enhance the analytical signal, particularly in LC-MS/MS.
The following diagram and protocol outline a general workflow for handling urine samples to maximize metabolite stability for compounds like Trimetozine metabolites.
Step-by-Step Procedure:
Collection:
Initial Handling & Preservation:
Storage:
Sample Preparation & Analysis:
The table below summarizes frequent issues, their likely causes, and specific corrective actions.
| Problem & Symptoms | Likely Cause | Corrective Action & Solution |
|---|---|---|
| Unexplained peaks or peak shouldering in chromatogram; inaccurate quantification [1]. | Degraded analytical column; contamination from sample matrices or mobile phase [1]. | Replace guard column; flush and regenerate analytical column with strong solvents; use solid-phase extraction (SPE) for sample cleanup [2] [1]. |
| Poor peak shape (tailing or fronting), shifting retention times [1]. | Inappropriate mobile phase pH or buffer concentration; column overloading; interference from sample excipients [1]. | Adjust mobile phase pH (use pH 3.0 as starting point) [2]; optimize buffer concentration; reduce sample injection volume; use a different batch of excipients in sample prep. |
| Low recovery during method validation; results below expected range [2]. | Loss of analyte during sample preparation; incomplete extraction; strong binding to container surfaces [1]. | Switch extraction technique (e.g., to SPE); add internal standard; use silanized vials to prevent adsorption [1]. |
| High background noise at detection wavelength (232 nm) [2]. | UV-absorbing impurities in mobile phase reagents; contaminated solvents or buffer [1]. | Use high-purity HPLC-grade solvents; filter mobile phase through 0.45 µm membrane; purge the detector system [1]. |
For reliable results, you can adapt this established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has been validated for specificity, ensuring it can distinguish Trimetazidine from interfering substances [2].
The diagram below outlines a logical, step-by-step approach to diagnosing and resolving interference issues.
The following table summarizes frequent issues encountered during liquid-liquid extraction and their potential solutions, based on general best practices [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Phase Separation | Emulsion formation; low interfacial tension; erratic chemical reactions from feed stream impurities [1]. | Reduce mixing intensity; add a small amount of salt to break emulsions; adjust temperature to modify density differences between phases [1]. |
| Low Extraction Efficiency | Worn equipment (e.g., impellers); inconsistent temperature; incorrect pH; unsuitable solvent properties (distribution coefficient, selectivity) [1]. | Calibrate equipment and sensors; optimize process parameters (temperature, pH, residence time); re-evaluate solvent choice [1]. |
| Equipment Issues | Worn impellers causing inconsistent mixing; valve leakage leading to phase contamination; drifting temperature sensors [1]. | Implement a robust calibration and maintenance schedule; keep thorough maintenance records [1]. |
Optimizing a countercurrent LLE process requires careful attention to several key parameters. The table below lists the main factors to consider [1].
| Parameter | Impact on Extraction | Considerations for Optimization |
|---|---|---|
| Solvent Selection | Sets basic boundaries for efficiency via distribution coefficients and selectivity [1]. | Choose based on distribution coefficients and selectivity for target compounds; viscosity influences droplet generation and coalescence [1]. |
| Temperature | Influences solubility and phase separation dynamics [1]. | Adjust to maximize density variations between phases and improve separation clarity [1]. |
| pH | Major impact on partitioning of ionizable chemicals [1]. | Adjust to manipulate the chemical state of ionizable compounds for better separation [1]. |
| Process Control | Defines equilibrium concentration; mixing intensity affects emulsion formation [1]. | Control residence time for equilibrium; standardize mixing methods for consistent results [1]. |
The search results confirm that countercurrent LLE is a crucial step in the industrial purification of this compound, used to separate the compound of interest from its impurities [2] [3].
The workflow for this automated platform can be summarized as follows:
The existing information provides a solid foundation but lacks the granular, step-by-step detail for a full technical guide. To acquire the missing information, you could:
This compound (also known as Trioxazine) is a sedative with mild tranquilizing effects [1]. Its chemical structure includes a morpholine group and a trimethoxyphenyl group [2] [1].
The primary goal of purification is to obtain a high-purity crystalline solid. Key parameters to control include:
The table below outlines common problems, their potential causes, and solutions during the purification process.
| Problem | Potential Causes | Troubleshooting Solutions |
|---|
| Low Product Yield | • Excess nucleation • Incorrect anti-solvent addition rate/ratio • Compound loss in mother liquor | • Optimize cooling rate to control nucleation [3] • Use anti-solvent addition; test different solvent/anti-solvent ratios (e.g., water) [3] [5] | | Oil Formation Instead of Crystals | • Cooling rate too rapid • Insufficient impurities removal • Solvent system not optimal | • Reduce cooling rate; let amorphous solid crystallize over time [4] • Re-dissolve; use slower, controlled evaporation or anti-solvent vapor diffusion [6] | | Unwanted Polymorph or Amorphous Solid | • Incorrect temperature for target polymorph • Excessive local concentration gradients during mixing | • Determine stable polymorph temperature range with DSC [4] • Improve mixing efficiency (e.g., high-shear homogenization) for uniform conditions [3] | | Particle Agglomeration or Excessive Size | • High temperature during precipitation/cooling • Insufficient surfactant or stabilizer | • Lower precipitation temperature [3] • Introduce surfactant (e.g., phospholipids, poloxamers) [3] |
Due to a lack of specific data for this compound, this proposed protocol is based on general crystallization techniques for similar pharmaceutical compounds [3] [5]. You will need to experimentally determine the optimal temperatures.
The workflow below outlines a generalized approach for purifying a compound like this compound, highlighting key stages where temperature is a critical factor.
To define the optimal parameters for your specific this compound batch, consider these experiments:
For a drug like trimetozine, stability studies are essential to determine its shelf life and appropriate storage conditions. The following table outlines the standard stability storage conditions as defined by the International Council for Harmonisation (ICH) guidelines [1] [2].
| Study Type | Standard Conditions | Minimum Duration for Evaluation | Purpose and Application |
|---|---|---|---|
| Long-Term Testing | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To determine the shelf life and recommended storage conditions for the product [1]. |
| Intermediate Testing | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Serves as a bridge if accelerated conditions result in significant degradation [1]. |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To assess the product's performance under severe conditions and predict its stability profile [1]. |
For context, other drug stability studies show how specific factors are tested:
In the absence of specific data, you can establish a stability profile for this compound by designing a study based on ICH guidelines. The workflow below outlines the key stages of this process.
Based on standard practices and analogous studies found in the search results, here are specific protocols you can adapt for this compound [5] [4].
1. Stability-Indicating Analytical Method
2. Forced Degradation Studies (Stress Testing)
3. Sample Analysis and Identification
The table below summarizes common challenges and the modern HR-MS strategies to address them.
| Challenge | Traditional Approach | Modern HR-MS Solution | Key Technique(s) |
|---|---|---|---|
| Detecting unexpected metabolites | Precursor Ion (PI) & Neutral Loss (NL) scans; multiple instrument runs [1] | Post-acquisition data mining of full-scan HR-MS data [1] | Mass Defect Filter (MDF), Background Subtraction [1] |
| Low sensitivity for trace metabolites | Targeted methods might miss unpredicted metabolites | High-resolution, accurate mass measurements to distinguish from background [1] | Product Ion Filter (PIF), Isotope Pattern Filter (IPF) [1] |
| Incomplete metabolite profile | Compound-dependent acquisition methods | Generic data acquisition suited for fast profiling [1] | Data-dependent acquisition, "All-in-one" MSE scan [1] |
| Identifying conjugated metabolites | May require specific NL scans | Software-based filtering for specific mass shifts [1] | Custom MDF templates for conjugates [1] |
This protocol is adapted from general high-resolution mass spectrometry approaches for drug metabolite identification [1].
1. Sample Preparation:
2. Data Acquisition via LC/HR-MS:
3. Data Mining and Metabolite Detection: This is the core step for finding drug-related components. Use a combination of the following data processing techniques on your acquired HR-MS data:
4. Metabolite Structure Elucidation:
The following diagrams outline the core experimental workflow and the general logic for characterizing metabolite pathways.
When applying these general principles to this compound, consider the following:
Here are answers to common questions and solutions to frequent problems encountered during mixer-settler operation.
| Question / Issue | Possible Causes | Solutions & Recommendations |
|---|
| Emulsion Formation [1] | • Mixing intensity too high • Low interfacial tension • Chemical impurities | • Reduce agitator speed [1] • Add salts to increase interfacial tension [1] • Adjust temperature to modify phase densities [1] | | Poor Phase Separation [2] [1] | • Very small droplet size due to high shear • Incorrect phase continuity (O/A ratio) • Maldistribution of flow in settler | • Optimize impeller speed/type to avoid excessive shear [2] • Ensure correct O/A ratio (typically 1:1, avoid <1:5) [2] • Use "picket-fence" baffles in the settler for even flow distribution [2] | | Low Extraction Efficiency [2] [3] | • Insufficient residence/mixing time • Agitation speed too low • Suboptimal O/A ratio | • Increase residence time in mixer [3] • Increase impeller speed until efficiency plateaus [2] • Review O/A ratio and solvent selection for system kinetics [2] [1] | | High Solvent Loss (Entrainment) [2] | • High impeller tip speed creating fine droplets • Insufficient settling time • Pump shear breaking up droplets before settling | • Minimize impeller speed to necessary level [2] • Increase settler area or reduce flow rate [2] • Ensure gentle transfer from mixer to settler [2] |
The following table summarizes critical parameters for designing and optimizing a mixer-settler, based on experimental and modeling studies.
| Parameter | Impact on Performance | Optimization Guidelines & Quantitative Effects |
|---|
| Agitation Speed [2] [4] | Extraction Efficiency: Increases with speed up to a maximum, then plateaus. [2] Entrainment: Generally increases with impeller tip speed. [2] Droplet Size: Sauter mean diameter decreases with higher speed. [4] | • Find the "critical speed" for uniform dispersion (e.g., ~700 rpm in one study). [4] • Balance between high efficiency (faster speed) and low entrainment (slower speed). [2] | | Residence Time & Phase Ratio [3] | Recovery: Increases with higher holdup and residence time. [3] Purity: May decrease with increased holdup and residence time. [3] | • Counter-current flow enhances recovery without significantly impairing purity. [3] • Organic phase recycling can improve design criteria. [3] | | Settler Design [2] | Flow Distribution: Maldistribution reduces effective area and causes entrainment. [2] Dispersion Band Depth: Affects separation clarity and entrainment levels. [2] | • Use full-width inlet/outlet weirs or "picket-fence" baffles. [2] • Inlet location into the coalescing interface can minimize dispersion band depth. [2] | | Mixer Configuration [2] | Droplet Size Distribution: Governed by impeller design, baffles, and chamber geometry. [2] Pumping vs. Mixing: Pump-mix impellers must balance both functions. [5] | • Maintain geometric similarity during scale-up. [2] • Advanced 3D-CFD models can identify optimal designs that enhance both pumping and mixing. [5] |
For a new application like Trimetozine extraction, you can establish optimal parameters through the following workflow. The diagram below outlines the key stages of this methodology.
Here is a detailed breakdown of each step:
Current research highlights the power of modern computational tools:
Understanding the compound's chemical behavior is the first step in developing a robust analytical method. The table below summarizes key properties of Trimetozine and a related hybrid molecule, LQFM289, which can inform your analytical strategy.
| Property | This compound (TMZ) | LQFM289 (TMZ Analogue) | Analytical Implication |
|---|---|---|---|
| Molecular Weight | 281.30 g/mol [1] | Information not available in search results | Aids in mass spectrometry method development (e.g., MS detection). |
| Chemical Formula | C₁₄H₁₉NO₅ [1] | Information not available in search results | - |
| CAS Number | 635-41-6 [1] | Information not available in search results | For definitive compound identification and sourcing. |
| Solubility (DMSO) | 100 mg/mL (355.49 mM) [1] | Information not available in search results | Suggests DMSO is suitable for preparing high-concentration stock solutions for in vitro studies. |
| Electrochemical Oxidation | Information not available in search results | Two oxidation peaks: Phenolic fraction (BHT) ~0.49 V; Amino group (morpholine) ~1.2 V [2] | Indicates the compound is electroactive. Electrochemical detection can be a highly sensitive technique for HPLC or flow injection analysis. |
Based on the available information, here are two potential pathways for developing pharmacokinetic assays for this compound.
Given the successful electrochemical characterization of the analogue LQFM289, an LC-ECD method is a promising approach [2].
The workflow below outlines the key steps in this analytical process:
For in vivo pharmacokinetic studies, proper formulation and dosing are critical. The data from a commercial supplier provides a practical starting point [1].
Q1: The electrochemical signal in my LC-ECD method is unstable or decaying. What could be the cause?
Q2: My chromatograms show high background noise or interfering peaks from the biological matrix. How can I improve specificity?
The available information has some limitations. No studies were found that detail specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound. Furthermore, while electrochemical data exists for an analogue, the exact oxidation potential and behavior of the parent this compound molecule need to be experimentally determined.
To advance your research, I suggest:
The table below summarizes the core mechanisms of benzodiazepines and the research findings on trimetozine's derivative, LQFM289.
| Compound/Drug Class | Primary Mechanism of Action | Evidence of BZ Site Interaction | Key Experimental Findings |
|---|---|---|---|
| Benzodiazepines (e.g., Diazepam) | Positive allosteric modulator at the GABAA receptor [1] [2]. Binds at the α/γ subunit interface, enhancing GABA's effect, leading to neuronal hyperpolarization [3]. | Direct and well-established. | High-affinity binding to the classical BZ site, confirmed by radioligand displacement (e.g., of [³H]flunitrazepam) and electrophysiology [4] [5]. |
| This compound Derivative: LQFM289 | Anxiolytic effects mediated at least in part through the benzodiazepine binding site on the GABAA receptor [6]. | Indirect but strong evidence. Pretreatment with flumazenil attenuates its anxiolytic effects [6]. | Ki = 89.7 nM in [³H]flunitrazepam binding assays [6]. Anxiolytic-like activity in mice (10 mg/kg) without motor impairment [6]. |
To contextualize the data, here are the methodologies behind the key findings for LQFM289.
The following diagrams illustrate the logical flow of experiments used to characterize LQFM289 and its proposed mechanism within the GABAergic system.
Diagram: Experimental Workflow for Characterizing LQFM289
Diagram: Proposed GABAergic Signaling Pathway of LQFM289
The data on LQFM289 suggests several promising avenues for further investigation:
The table below summarizes the key chemical and pharmacological information available for the parent drug, this compound.
| Attribute | Description |
|---|---|
| IUPAC Name | Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [1] |
| Molecular Formula | C₁₄H₁₉NO₅ [2] [1] |
| Molecular Weight | 281.30 g/mol [2] [1] |
| CAS Registry Number | 635-41-6 [2] [1] |
| Pharmacological Activity | Orally active sedative with mild tranquilizing/anxiolytic effects [2] [1] |
| Mechanism of Action | Unclear/not fully elucidated [1] |
| Chemical Structure | A morpholine ring connected to a trimethoxybenzene ring via a carbonyl (amide) group [3] [1] |
Although this compound metabolite data is lacking, modern analytical workflows for characterizing drug metabolites are well-established. The following workflow and description outline a standard approach.
Given the absence of specific data on this compound, here are actionable steps you could take to profile its metabolites:
The table below summarizes the core characteristics of two validated methods for Trimetazidine analysis, helping you evaluate their applicability for different quality control scenarios.
| Feature | RP-HPLC Method for Drug Substance & Formulation [1] | RP-TLC-Densitometry Method for Impurity Profiling [2] |
|---|---|---|
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Reverse-Phase Thin-Layer Chromatography with Densitometry (RP-TLC-Densitometry) |
| Primary Application | Assay of Trimetazidine Hydrochloride in bulk and tablet dosage forms | Determination of Trimetazidine Dihydrochloride and its three specified impurities (Y-145, Y-235, Y-234) |
| Separation Stationary Phase | C18 column | TLC plates pre-coated with silica gel 60 RP-18F2 |
| Mobile Phase | Methanol & Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0 with phosphoric acid) [1] | Acetonitrile-Methanol-0.1% aqueous ortho-phosphoric acid pH 6.2 (4.5:4.5:1, V/V) [2] |
| Detection | UV at 232 nm [1] | Densitometry at 215 nm [2] |
| Key Validation Parameters | ||
| ➠ Linearity | 80-120% of label claim (R² = 0.999) [1] | 0.05-10 µg/spot for TMZ; ranges provided for each impurity [2] |
| ➠ Precision (% RSD) | Repeatability: 0.10%; Intermediate Precision: 0.46% [1] | Mean % RSD ≤ 1.24% for all analytes [2] |
| ➠ Accuracy (% Recovery) | 99.21 - 100.27% [1] | 99.41 - 100.50% for TMZ and its impurities [2] |
| ➠ Robustness | Robust to flow rate (1.0-1.4 mL/min) and column temperature (20-30°C) changes [1] | Method developed via factor optimization; robust for its intended use [2] |
| LOD/LOQ | Not specified in the provided excerpt | LOD: 15-20 ng/spot; LOQ: 40-50 ng/spot [2] |
For researchers looking to implement these methods, here are the detailed experimental procedures as described in the literature.
This method is optimized for the quantitative determination of the main active ingredient in bulk and tablet forms.
Chromatographic Conditions [1]:
Validation Summary [1]:
This method is specifically developed for separating and quantifying Trimetazidine from its potential impurities as listed in the British Pharmacopoeia.
Chromatographic Conditions [2]:
Validation Summary [2]:
Developing a robust HPLC method for impurity profiling is a systematic process. The flowchart below outlines the key stages based on established practices in the field [3].
| Feature | Trimetozine (Reference Compound) | LQFM289 (Novel Derivative) |
|---|---|---|
| Molecular Structure | Hybrid of trimethoxybenzene and morpholine [1] | Molecular hybrid of this compound and the antioxidant 2,6-di-tert-butyl-hydroxytoluene (BHT) [1] [2] |
| Primary Indication | Anxiety (historical use) [1] | Anxiolytic (preclinical research) [1] |
| Receptor Binding Profile | Limited specific binding data from search results; original compound used for hybridisation [1] | Strong interaction with benzodiazepine binding sites on GABAA receptors confirmed via docking studies and receptor binding assays [1] |
| Key Binding Data | Information not available in search results | Anxiolytic effect (10 mg/kg) attenuated by flumazenil, confirming participation of benzodiazepine sites [1] |
| Additional Mechanisms | Information not available in search results | Lowers corticosterone and TNF-α levels; suggests recruitment of non-benzodiazepine signaling pathways [1] |
| ADMET Profile (Predicted) | Information not available in search results | High intestinal absorption, blood-brain barrier permeable, not a P-glycoprotein inhibitor [1] |
While specific protocols for this compound and LQFM289 were not detailed, the following general methodologies from authoritative sources are standard for generating such data.
This assay quantifies the interaction between a receptor and a radioactively labeled ligand (e.g., LQFM289). The core principle is the law of mass action, where the binding depends on the concentrations of the ligand and receptor, and their affinity (Kd) [3].
Two primary formats are used in high-throughput screening [4]:
| Format | Principle | Key Steps | Pros & Cons |
|---|
| Scintillation Proximity Assay (SPA) | Microbeads contain scintillant. Signal is emitted only when a radioactive ligand is bound to a receptor captured on the bead. | 1. Incubate test compound, radioligand, receptor, and SPA beads. 2. Read plate in a microplate scintillation counter. | Pros: Homogeneous ("no-wash"); reduced handling. Cons: Can be expensive; signal may be quenched by colored compounds. | | Filtration Assay | Reaction is stopped by rapid vacuum filtration to separate bound from free radioligand. | 1. Incubate test compound, radioligand, and receptor. 2. Filter and wash membranes to trap receptor-bound radioligand. 3. Measure radioactivity on the filter. | Pros: Direct separation; widely applicable. Cons: More manual steps; generates liquid radioactive waste. |
For a compound like LQFM289, the analysis of a saturation binding experiment would involve fitting the specific binding data to a one-site binding model to determine two key parameters [3]:
The following diagram illustrates the workflow and key outcomes of a receptor binding study, from experiment to data analysis.
The available data strongly highlights LQFM289's promising anxiolytic profile through benzodiazepine site interactions, but a full quantitative comparison with this compound is not possible from these results. To further your research, you could:
This compound itself is an older compound, and recent scientific literature focuses on developing and testing new analogues with potentially improved profiles.
The diagram below summarizes the hypothesized mechanism and experimental status of LQFM289.
A large 2025 network meta-analysis provides a robust comparison of various traditional anxiolytics, which can be used as a benchmark [2] [3]. This analysis of 100 randomized controlled trials involved 28,637 participants and evaluated drugs based on efficacy (reduction in Hamilton Anxiety (HAM-A) score) and acceptability (study discontinuation rate).
The table below summarizes the performance of key drugs from this analysis.
| Drug Class | Example Drug | Comparative Efficacy (vs. Placebo) | Comparative Acceptability (Discontinuation Rate) | Notable Characteristics |
|---|---|---|---|---|
| Tricyclic Antidepressant (TCA) | Clomipramine | Highest efficacy [2] [3] | Lowest acceptability (highest discontinuation) [2] [3] | Older class, more side effects [4]. |
| Benzodiazepine | Clobazam | More effective than placebo [2] [3] | Highest acceptability (lowest discontinuation) [2] [3] | Risk of dependence and sedation [2] [4]. |
| Benzodiazepine | Diazepam | More effective than placebo [2] [3] | Information Not Specified | Fewer adverse events than placebo [2] [3]. |
| Phytopharmaceutical | Silexan (Lavender oil) | More effective than placebo [2] [3] | As acceptable as placebo [2] [3] | Favorable side effect profile, fewer adverse events than placebo [2] [3]. |
| Multimodal Antidepressant | Vortioxetine | Least efficacy among studied drugs [2] [3] | Information Not Specified | Modern antidepressant [2] [3]. |
For your research and development focus, here are experimental protocols and models commonly used in the field to evaluate anxiolytic and sedative effects, as evidenced in the search results.
The current evidence base highlights a gap in direct, head-to-head clinical comparisons between this compound (or its newer analogues like LQFM289) and established anxiolytics.
To further your research, I would suggest:
The following table summarizes key compounds from the research, their primary binding sites, functional effects, and subtype selectivity profiles.
| Compound / Chemical Class | Primary Binding Site | Key Functional Effect | Subtype Selectivity Profile | Experimental Evidence (Reference) |
|---|---|---|---|---|
| Pyrazoloquinolinones (e.g., CGS 9895 and analogues) | Extracellular α+β- interface [1] [2] | Positive allosteric modulation (enhancement of GABA-induced currents); some analogues are null modulators [1] | Some compounds show remarkable functional selectivity for α6β3γ2 receptors; others modulate a broad range of αxβ3γ2 (x=1-6) subtypes [1] [3] [2] | Two-electrode voltage clamp on recombinant receptors in Xenopus oocytes [1] [2] |
| LAU159 (Compound 3) | Extracellular α+β- interface [2] | Highly selective positive allosteric modulator for α6β3γ2 | Nearly no activity at other αxβ3γ2 (x=1-5) subtypes [2] | Two-electrode voltage clamp; use of concatenated subunit constructs [2] |
| Aminoquinoline Derivatives (e.g., DCUK-OEt) | Proposed α+β- subunit interface (not blocked by flumazenil) [4] | Positive allosteric modulator of specific receptor combinations [4] | Effective on α1β2γ2, α1β3γ2, α5β3γ2, α1β3δ; no significant effect on αβ, α1β1γ2, α1β2γ1, α4β3γ2, or α4β3δ receptors [4] | Two-electrode voltage clamp; radioligand binding assays ([3H]muscimol) [4] |
| Classical Benzodiazepines (e.g., Diazepam) | Extracellular α+γ2- interface [5] [6] | Positive allosteric modulation | Non-selective stimulation of α1,2,3,5βγ2 receptors [6] | Well-established pharmacology |
The quest for subtype-selective GABAA receptor modulators is driven by the goal of targeting specific therapeutic pathways while minimizing side effects. For example, whereas classical benzodiazepines non-selectively act on several subtypes linked to both desired and adverse effects, newer chemotypes aim for precision [6]. The α6β3γ2 subtype, highly expressed in cerebellar granule cells, is a recent target of interest for its potential role in conditions like pain, motor tic, and depressive disorders [2].
The data in the table above were primarily generated using the following established methodologies:
The following diagram illustrates the key binding sites on the GABAA receptor and the general workflow for profiling subtype-selective modulators.
The table below summarizes the available experimental data for Trimetozine and its most studied analog, LQFM289.
| Compound Name | Class / Type | Reported Effective Dose(s) & Model | Key Pharmacological Effects | Key Findings & Proposed Mechanism |
|---|---|---|---|---|
| This compound (TMZ) | Original drug; mild sedative [1] | Historically used for anxiety, depression, insomnia [1] | Sedative, anxiolytic [1] | Structure: trimethoxybenzene + morpholine [1] |
| LQFM289 | Molecular hybrid of TMZ and BHT [1] | 10 mg/kg (single oral dose) in mice [1] | Anxiolytic-like activity; reduced corticosterone and TNF-α levels [1] | • Molecular Hybrid: Combines BHT's antioxidant moiety with TMZ's morpholine [1] • Mechanism: Interaction with benzodiazepine binding sites (GABAA receptor); supported by docking studies and flumazenil reversal [1] • Antioxidant Profile: Phenolic group (from BHT) is electrochemically active, suggesting free-radical scavenging potential [1] | | Chromone-Containing Allylmorpholines (CCAMs) | Novel class; morpholine derivatives [2] | Various, tested in adult zebrafish [2] | Sedative and anxiolytic-like effects (low doses) [2] | • In Vitro: AChE/BChE inhibition & NMDA receptor blockade [2] • In Vivo: Sedative effect in zebrafish; anxiolytic effect for compound 4 (33a) at low concentrations [2] • Note: Effects not reversed by NMDA or cholinergic antagonists in zebrafish, suggesting a complex in vivo mechanism [2] |
For the key data on LQFM289, the experimental methodologies were as follows:
The core design principle behind LQFM289 is molecular hybridization. The following diagram illustrates how the active components of BHT and this compound were combined to create the new analog.
The available data is promising for LQFM289, but a full dose-response comparison with other analogs is lacking. Here’s how you can deepen your investigation:
Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABAA receptor [1]. If a trimetozine derivative exerts its anxiolytic effects by acting as an agonist at this site, flumazenil would be expected to reverse these effects.
The diagram below illustrates the proposed signaling pathway and the site of flumazenil's antagonistic action.
To experimentally confirm whether flumazenil reverses the effects of a this compound derivative, you can adapt the following in vivo protocol, which is standard for evaluating benzodiazepine receptor interactions.
Objective: To determine if the anxiolytic and sedative effects of a this compound derivative are mediated through the benzodiazepine binding site of the GABAA receptor by using the antagonist flumazenil.
Detailed Methodology:
While specific data for this compound derivatives is unavailable, the table below summarizes reversal data for classic benzodiazepines, providing a benchmark for expected outcomes.
| Benzodiazepine Agonist | Flumazenil Dose | Experimental Model | Key Reversal Effect Observed | Source |
|---|---|---|---|---|
| Diazepam (0.2 mg/kg IV) | 0.1 - 2 mg IV (cumulative) | Human clinical study (Gastroscopy) | Significant improvement in motor coordination 90 min post-reversal. Memory deficits persisted after 3 hours. [2] | |
| Midazolam (0.1 mg/kg IV) | 0.1 - 2 mg IV (cumulative) | Human clinical study (Gastroscopy) | Significant improvement in motor coordination 20 min post-reversal. Not all cognitive functions were fully antagonized. [2] | |
| Remimazolam (Infusion) | 0.1 mg/mL titrated | Human RCT (Major surgery) | Effective reversal of sedation, leading to faster emergence from general anesthesia and reduced respiratory depression. [3] [1] | |
| General | 0.2 mg initial, repeated to max 3 mg | Benzodiazepine Overdose | Reversal of coma and sedation. Onset: 1-2 min. Duration: 19-50 min (risk of re-sedation). [1] |
When adapting this framework for your research on this compound derivatives, please consider the following critical points:
Irritant